Cyclohexylallene
Description
Significance of Allene (B1206475) Frameworks in Modern Organic Synthesis
Allenes are a distinctive class of organic molecules characterized by their cumulated carbon-carbon double bonds. researchgate.net This arrangement results in a unique three-dimensional structure and electronic properties, making them highly versatile building blocks in organic synthesis. researchgate.netbeilstein-journals.org The reactivity of allenes allows for the construction of complex molecular architectures with high levels of regio- and stereoselectivity. numberanalytics.com Chiral allenes, in particular, are crucial components in many natural products, pharmaceuticals, and functional materials. researchgate.netrsc.org The ability of allenes to participate in a wide array of transformations, including cycloadditions, and nucleophilic and electrophilic additions, underscores their importance in expanding chemical diversity and accessing novel molecular scaffolds. beilstein-journals.orgnumberanalytics.comnumberanalytics.com
Cyclohexylallene as a Model Substrate in Mechanistic Investigations
This compound frequently serves as a model substrate in mechanistic studies due to its clear and often predictable reactivity, which helps in elucidating complex reaction pathways. For instance, in copper-catalyzed trifunctionalization reactions, this compound was chosen to construct a model reaction energy profile, where it selectively formed the 1,2,3-trifunctionalized product in high yields. umich.edu This selectivity allows for a detailed computational study of the reaction mechanism, including the rationalization of regio-, chemo-, and diastereoselectivity. umich.edu Similarly, in platinum-catalyzed nucleophilic additions, this compound was used as the model substrate to test various reaction conditions, although in some cases, no reaction was observed, providing valuable information about the catalyst's limitations. uea.ac.uk Its behavior in radical additions has also been studied, though it can sometimes lead to complex product mixtures. nih.gov
Overview of Advanced Synthetic Methodologies Utilizing Allene Reactivity
The unique reactivity of allenes has been harnessed in a variety of advanced synthetic methodologies. numberanalytics.com Transition-metal catalysis, in particular, has unlocked a plethora of transformations involving allenes. wikipedia.org These include cycloaddition reactions, which are powerful methods for constructing cyclic systems. numberanalytics.commdpi.com For example, palladium-catalyzed reactions of allenes with organic halides can produce 1,3-dienes. acs.orgnih.govorganic-chemistry.org Furthermore, nickel-catalyzed three-component assemblies involving allenes, aryl iodides, and alkenylzirconium reagents have been developed to create complex 1,4-diene derivatives with high regio- and stereoselectivity. nih.gov Other notable methods include molybdenum-catalyzed hydrosilylation for the synthesis of linear allylsilanes and copper-hydride-catalyzed allylation of imines. acs.orgnih.gov
Structure
2D Structure
3D Structure
Properties
InChI |
InChI=1S/C9H14/c1-2-6-9-7-4-3-5-8-9/h6,9H,1,3-5,7-8H2 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQHBBSICMXUMIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C=CC1CCCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
122.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5664-17-5 | |
| Record name | 1,2-Propadienylcyclohexane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005664175 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclohexylallene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for Cyclohexylallene and Its Derivatives
Transition Metal-Catalyzed Transformations
Transition metal catalysis offers a powerful toolkit for the synthesis of complex organic molecules, including derivatives of cyclohexylallene. Among these methods, hydrosilylation reactions have emerged as a highly atom-economical approach to produce valuable allylsilanes.
Hydrosilylation Reactions
Hydrosilylation of allenes involves the addition of a silicon-hydrogen bond across one of the carbon-carbon double bonds of the allene (B1206475) moiety. This process can yield various isomeric products, making the control of regioselectivity and stereoselectivity a primary challenge. Catalytic systems based on molybdenum and cobalt have been developed to address this challenge, enabling the selective synthesis of specific allylsilane isomers from this compound.
The use of molybdenum-based catalysts provides an effective route for the regioselective synthesis of linear allylsilanes from allenes. d-nb.info This approach is particularly noteworthy for its use of an inexpensive and readily available metal catalyst without the need for complex, exogenous ligands. d-nb.info
Initial screenings of various metal carbonyl complexes identified Molybdenum hexacarbonyl, Mo(CO)₆, as a particularly efficient catalyst for the hydrosilylation of this compound. d-nb.info While the reaction can proceed thermally at high temperatures (e.g., 120 °C in toluene), the use of ultraviolet (UV) irradiation allows the reaction to occur at a lower temperature of 25 °C. d-nb.info
The optimized conditions involve reacting the allene with a silane (B1218182), such as PhMe₂SiH, in the presence of 5 mol % of Mo(CO)₆. The reaction is typically carried out in a solvent and stirred for one hour under UV irradiation (250–385 nm). d-nb.info This method has proven effective for a range of mono- and disubstituted allenes, reacting smoothly with both secondary and tertiary silanes to produce linear allylsilanes. d-nb.info
Table 1: Molybdenum-Catalyzed Hydrosilylation of this compound Reaction conditions: this compound (0.2 mmol), PhMe₂SiH (1.2 equiv), and Mo(CO)₆ (5 mol %) in solvent (0.2 mL) were stirred at 25 °C for 1 h under UV irradiation.
| Entry | Catalyst | Conditions | Product | Yield (%) | Selectivity (Linear/Branched) | Z/E Ratio |
|---|---|---|---|---|---|---|
| 1 | Mo(CO)₆ | Toluene, 120°C, 20h | Linear Allylsilane | 88 | 98:2 | 80:20 |
| 2 | Mo(CO)₆ | Toluene, 25°C, 1h, UV | Linear Allylsilane | 85 | >99:1 | 85:15 |
A key feature of the Mo(CO)₆-catalyzed system is its high selectivity for the linear allylsilane product over the branched isomer. d-nb.info When this compound is used as the substrate, the reaction demonstrates a strong preference for linear product formation. d-nb.info Furthermore, conducting the reaction under UV irradiation has been shown to improve the Z-selectivity of the resulting linear allylsilane compared to thermal conditions. d-nb.infodokumen.pub For this compound, the reaction with PhMe₂SiH under UV irradiation affords the corresponding linear allylsilane with a Z/E ratio of 85:15. d-nb.info This selectivity is a significant advantage, as the synthesis of (Z)-allylsilanes can be challenging.
Cobalt-based catalytic systems have been developed as a powerful alternative for the stereoselective hydrosilylation of terminal allenes, providing access to (Z)-allylsilanes with exceptional control. These reactions proceed under mild conditions and offer a practical route to synthetically valuable trisubstituted (Z)-allylic alcohols after a subsequent oxidation step. d-nb.info
The evaluation of various cobalt catalysts, generated in situ from the bench-stable precursor cobalt(II) acetylacetonate, Co(acac)₂, and different phosphine (B1218219) ligands, has been central to developing this methodology. The reaction of this compound with phenylsilane (B129415) (PhSiH₃) served as a model for optimizing conditions. d-nb.info
The combination of Co(acac)₂ with bidentate phosphine ligands like 2,2′-bis(diphenylphosphino)-1,1′-binaphthyl (BINAP) and 4,5-bis(diphenylphosphino)-9,9-dimethylxanthene (xantphos) proved highly effective. d-nb.infolookchem.com Specifically, using 2 mol% of Co(acac)₂ with rac-BINAP in THF at room temperature for 18 hours resulted in an 86% yield of the (Z)-allylsilane with an outstanding Z/E ratio of 99:1. thieme-connect.de
Similarly, the Co(acac)₂/xantphos system also demonstrated excellent selectivity for the (Z)-isomer. d-nb.info When this compound was reacted with secondary silanes like diphenylsilane (B1312307) (Ph₂SiH₂) and methylphenylsilane (B1236316) (MePhSiH₂) in the presence of 1 mol% Co(acac)₂ and 1 mol% xantphos, the corresponding (Z)-allylsilanes were obtained in high yields and with excellent stereoselectivities. d-nb.info
Table 2: Evaluation of Cobalt Catalysts in the Hydrosilylation of this compound Reaction conditions: this compound, Silane, Co(acac)₂ (2 mol%), Ligand (2 mol%) in THF at room temperature for 18h, unless otherwise noted.
| Entry | Silane | Ligand | Yield (%) | Z/E Ratio |
|---|---|---|---|---|
| 1 | PhSiH₃ | rac-BINAP | 86 | 99:1 |
| 2 | Ph₂SiH₂ | Xantphos | 85 | >99:1 |
| 3 | MePhSiH₂ | Xantphos | 82 | >99:1 |
Cobalt-Catalyzed Stereoselective 1,2-Hydrosilylation for Allylsilanes and Allylic Alcohols
Regio- and Stereoselectivity for (Z)-Allylsilanes
The synthesis of (Z)-allylsilanes from allenes represents a significant challenge due to the multiple potential pathways for reaction. researchgate.netd-nb.info Controlling both regioselectivity (the site of bond formation) and stereoselectivity (the spatial arrangement of atoms) is crucial. d-nb.info
Recent advancements have demonstrated that nickel-catalyzed hydrosilylation of 1,1-disubstituted allenes can be finely tuned to produce either (Z)- or (E)-allylsilanes. The stereochemical outcome is dictated by the choice of phosphine ligand. For instance, the use of phenyl dibenzophosphole as a ligand selectively yields (Z)-allylsilanes, while tricyclohexylphosphine (B42057) favors the formation of (E)-allylsilanes. rsc.org This control is attributed to a combination of ligand-induced steric effects and non-covalent interactions. rsc.org
Furthermore, cobalt-catalyzed hydrosilylation has emerged as a mild and efficient method for producing linear (Z)-allylsilanes with high stereoselectivity, often exceeding a 98:2 ratio of cis to trans isomers. researchgate.netd-nb.info This method is effective for a variety of monosubstituted allenes. d-nb.info In contrast, copper-catalyzed protosilylation of allenes also affords (Z)-allylsilanes with high regio- and (Z)-selectivity, proceeding through a single-electron pathway. acs.org This process is notable for its scalability and its applicability in both organic solvents and water. acs.org
Palladium-Catalyzed Regioselective Hydrosilylation
Palladium-catalyzed hydrosilylation of allenes is a powerful method for the synthesis of allylsilanes and vinylsilanes, which are valuable intermediates in organic synthesis. nih.gov The regioselectivity of this reaction can be controlled by the choice of metal and ligand. nih.gov
Palladium(II) complexes incorporating 3-iminophosphine (3IP) ligands have been identified as effective precatalysts for the regioselective hydrosilylation of allenes. rsc.orgrsc.orgrsc.org Specifically, the cationic complex [(3IP)Pd(allyl)]OTf has demonstrated high efficiency in the hydrosilylation of this compound at ambient temperatures. rsc.org These catalysts facilitate the formation of various silicon-containing molecules in moderate to high yields. rsc.org The application of these palladium-iminophosphine complexes has also been extended to the selective reduction of the imine unit in allylimines. rsc.orgrsc.org
The steric properties of the silane reagent play a critical role in determining the regiochemical outcome of the palladium-catalyzed hydrosilylation of allenes. rsc.org A study utilizing a [(3IP)Pd(allyl)]OTf precatalyst with this compound revealed a distinct correlation between silane steric bulk and the resulting product. rsc.org
Less sterically hindered silanes, such as phenylsilane and diphenylsilane, react to form allylsilanes where the silyl (B83357) group is attached to the more substituted carbon of the allene. rsc.org Conversely, more sterically bulky silanes lead to the formation of vinylsilane products, with the silyl group adding to the less substituted carbon atom. rsc.org For example, the reaction with triphenylsilane (B1312308), a highly bulky silane, did not yield any hydrosilylation product, underscoring the profound impact of steric hindrance. rsc.org
Table 1: Effect of Silane Steric Bulk on Hydrosilylation of this compound
| Silane | Product Type |
|---|---|
| Phenylsilane | Allylsilane |
| Diphenylsilane | Allylsilane |
| Triphenylsilane | No Reaction |
| iPr2SiH2 | Vinylsilane |
Data sourced from a study on the catalytic hydrosilylation of this compound. rsc.org
Application of Palladium-Iminophosphine Complexes
Multifunctionalization and Cascade Reactions
The development of cascade reactions that install multiple functional groups in a single operation represents a significant advance in synthetic efficiency. These processes, particularly for highly reactive substrates like allenes, present considerable challenges in controlling chemo-, regio-, and diastereoselectivity. nsf.govacs.org
A noteworthy achievement in this area is the copper-catalyzed 1,2,3-trifunctionalization of terminal allenes. nsf.govthieme-connect.com This cascade process simultaneously introduces three different functional groups across the allene backbone with high levels of control. nsf.govnih.gov
The copper-catalyzed trifunctionalization of terminal allenes, including this compound, proceeds through a cascade of diborylation and cyanation. nsf.govacs.orgthieme-connect.com The reaction utilizes bis(pinacolato)diboron (B136004) (B2Pin2) as the boron source and N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) as the cyano-group donor. nsf.govnih.gov
The proposed mechanism involves an initial borocupration of the allene, followed by an electrophilic cyanation and a second borocupration step. nsf.govnih.gov This sequence results in the formation of a densely functionalized product with exceptional regio-, chemo-, and diastereoselectivity. nsf.govnih.gov Specifically, the process involves the cyanation of the substituted carbon of the allene and borylation at both the central and terminal carbons. nsf.govacs.org
Density functional theory (DFT) calculations have provided a detailed understanding of the reaction mechanism, confirming that the observed selectivities are governed by the electronic and steric interactions between the copper catalyst and the allene substrate. nsf.govnih.gov The resulting trifunctionalized products can be further derivatized through selective cross-coupling reactions, demonstrating their synthetic utility. nsf.govacs.org
Copper-Catalyzed Trifunctionalization of Terminal Allenes
Triple-Selective Functionalization: Regio-, Chemo-, and Diastereoselectivity
A notable advancement in the functionalization of allenes is the copper-catalyzed triple functionalization, which showcases high levels of regio-, chemo-, and diastereoselectivity. umich.edunsf.gov This process involves a cascade reaction that incorporates three distinct functional groups across the allene backbone. umich.edu Specifically, the reaction of terminal allenes like this compound with bis(pinacolato)diboron (B2pin2) and an electrophilic cyanation agent, N-cyano-N-phenyl-p-toluenesulfonamide (NCTS), results in a 1,2,3-trifunctionalized product. umich.edunsf.gov
The reaction proceeds through a sequence of three catalytic steps:
First Borocupration : This initial step establishes the regioselectivity. umich.edunsf.gov
Electrophilic Cyanation : A cyano group is introduced. umich.edunsf.gov
Second Borocupration : A second boryl group is added. umich.edunsf.gov
Role of N-Heterocyclic Carbene (NHC) Copper-Boryl Complexes as Active Species
The active catalytic species in the triple-selective functionalization of allenes are N-heterocyclic carbene (NHC) copper-boryl complexes. umich.edumdpi.com These complexes are typically generated in situ from a copper(I) source and a diboron (B99234) reagent, stabilized by an NHC ligand. mdpi.com A variety of NHC ligands have been investigated, including 1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene (IMes), 1,3-bis(2,4,6-trimethylphenyl)-4,5-dihydroimidazol-2-ylidene (B172458) (SIMes), 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene (B1246174) (IPr), and 1,3-dicyclohexylimidazol-2-ylidene (ICy). umich.edu
Among these, the ICy ligand was found to provide the best results in terms of high yields and triple selectivities for the trifunctionalized product. umich.edu The strong σ-donating properties of NHCs and the steric bulk of their substituents play a crucial role in stabilizing the copper-boryl intermediate and influencing the reaction's selectivity. researchgate.net Stoichiometric studies have provided insight into the reaction mechanism, showing that an NHC-copper boryl complex reacts with this compound to form an allyl cuprate (B13416276) intermediate. acs.org This intermediate then reacts with the electrophilic cyanation reagent to yield the final product. acs.org
Palladium-Catalyzed Synthesis of 1,3-Dienes
Palladium-catalyzed cross-coupling reactions provide an effective method for the synthesis of 1,3-dienes from allenes, including this compound. acs.orgorganic-chemistry.orgnih.gov This methodology allows for the formation of carbon-carbon bonds between the allene and various organic halides. acs.orgorganic-chemistry.orgnih.gov
Cross-Coupling with Aryl and Vinylic Halides
A wide array of aryl and vinylic halides can be coupled with allenes in the presence of a palladium catalyst. acs.orgorganic-chemistry.orgnih.gov For instance, this compound reacts with aryl and vinylic halides to produce diene products. acs.orgnih.gov The reaction typically involves the oxidative addition of the organic halide to a palladium(0) species, followed by coordination and insertion of the allene, and subsequent elimination steps to yield the 1,3-diene product. organic-chemistry.orglumenlearning.com This method is compatible with a range of functional groups on the halide partner. acs.org In the case of this compound, the reaction can lead to the formation of two regioisomers, with one potentially arising from the isomerization of the other. acs.orgnih.gov
Catalytic System Development and Optimal Conditions
The development of an efficient catalytic system is crucial for the successful synthesis of 1,3-dienes from allenes. Various palladium sources and ligands have been tested. Effective catalysts include Pd(dba)₂/PPh₃, Pd(OAc)₂/PPh₃, PdCl₂(PPh₃)₂, and PdCl₂(dppe). acs.orgorganic-chemistry.orgnih.gov The choice of solvent and base also significantly impacts the reaction outcome. Studies have shown that N,N-dimethylacetamide (DMA) as the solvent and potassium carbonate (K₂CO₃) as the base often provide the highest yields of the desired diene product. acs.orgorganic-chemistry.orgnih.gov The reaction is typically carried out at elevated temperatures, in the range of 100–120 °C. acs.orgorganic-chemistry.orgnih.gov
Table 1: Investigated Palladium Catalytic Systems for Diene Synthesis
| Palladium Source | Ligand | Solvent | Base | Temperature (°C) | Reference |
| Pd(dba)₂ | PPh₃ | DMA | K₂CO₃ | 100-120 | acs.orgorganic-chemistry.orgnih.gov |
| Pd(OAc)₂ | PPh₃ | DMA | K₂CO₃ | 100-120 | acs.orgorganic-chemistry.orgnih.gov |
| PdCl₂(PPh₃)₂ | - | DMA | K₂CO₃ | 100-120 | acs.orgorganic-chemistry.orgnih.gov |
| PdCl₂(dppe) | - | DMA | K₂CO₃ | 100-120 | acs.orgorganic-chemistry.orgnih.gov |
Nickel-Catalyzed Highly Regio- and Chemoselective [2+2+2] Cycloaddition with Diynes
Nickel-catalyzed [2+2+2] cycloaddition reactions of allenes with diynes offer a powerful and atom-economical route to complex cyclic structures, particularly polysubstituted benzene (B151609) derivatives. figshare.comacs.orgacs.org This transformation is characterized by its high regio- and chemoselectivity. figshare.comacs.orgacs.org
Synthesis of Polysubstituted Benzene Derivatives
In this reaction, this compound can participate in a [2+2+2] ene-diyne cycloaddition with various diynes to furnish polysubstituted benzene derivatives in good to excellent yields. figshare.comacs.org The reaction is highly regioselective, and in the case of unsymmetrical diynes, it can lead to the exclusive formation of a single isomer. figshare.comacs.org This synthetic method demonstrates good functional group tolerance, accommodating groups like chloro, bromo, and methoxy (B1213986) on the allene's phenyl group, as well as ether linkages within the diyne moiety. figshare.comacs.org A proposed mechanism involves the formation of a nickelacycloheptadiene intermediate. figshare.comacs.org
Table 2: Examples of Nickel-Catalyzed [2+2+2] Cycloaddition with this compound
| Diyne | Allene | Catalyst System | Solvent | Temperature (°C) | Product | Yield (%) | Reference |
| X(CH₂C≡CCO₂Me)₂ | This compound | Ni(dppe)Br₂ / Zn | CH₃CN | 80 | Polysubstituted benzene derivative | Good to Excellent | figshare.comacs.org |
| HC≡CCH₂XCH₂C≡CCO₂Me | This compound | Ni(dppe)Br₂ / Zn | CH₃CN | 80 | meta-isomer | 73-86 | figshare.comacs.org |
| MeC≡C(CH₂)₄C≡CCO₂Me | This compound | Ni(dppe)Br₂ / Zn | CH₃CN | 80 | Polysubstituted benzene derivative | 82 | figshare.comacs.orgacs.org |
Rhodium-Catalyzed Asymmetric Pyrazole (B372694) Allylation
The rhodium-catalyzed asymmetric coupling of pyrazole derivatives with terminal allenes represents a significant advancement in the synthesis of enantioenriched allylic pyrazoles. nih.gov This method is characterized by its high N-selectivity, meaning the pyrazole nitrogen atom preferentially attacks the allene. nih.gov The reaction demonstrates broad functional group tolerance, making it a versatile tool for organic synthesis. nih.govresearchgate.net Mechanistic studies, including labeling experiments, have provided insight into the reaction pathway. nih.gov
A key feature of this methodology is the ability to perform a dynamic kinetic resolution of racemic internal allenes, leading to N-allylated pyrazoles with high chemo-, regio-, and enantioselectivity. researchgate.netacs.org
The allylic pyrazoles synthesized through this rhodium-catalyzed method are valuable intermediates in medicinal chemistry. nih.govresearchgate.net A notable application is the highly efficient synthesis of the JAK 1/2 inhibitor, (R)-ruxolitinib, demonstrating the practical utility of this reaction in constructing medicinally important molecules. nih.gov The pyrazole moiety is a common scaffold in many certified drugs and potential drug candidates, highlighting the importance of synthetic routes to chiral pyrazole derivatives. researchgate.netacs.org
Table 1: Rhodium-Catalyzed Asymmetric Allylation of Pyrazoles with Allenes This table summarizes representative findings in the field and may not be exhaustive.
| Catalyst System | Nucleophile | Allene Type | Key Feature | Application |
|---|---|---|---|---|
| Rh(I) / Chiral Diphosphine Ligand | Pyrazole Derivatives | Terminal Allenes | High N-selectivity, enantioselectivity | Synthesis of (R)-ruxolitinib nih.gov |
| Rhodium Complex | Pyrazole | Racemic Internal Allenes | Dynamic Kinetic Resolution | Access to chiral N-allylated pyrazoles researchgate.netacs.org |
Platinum-Catalyzed Nucleophilic Addition to Allenes
Platinum complexes are effective catalysts for the nucleophilic addition of various compounds to allenes. nih.govduke.edu These reactions, particularly the addition of heteroaromatics, provide a direct route to complex molecular architectures. nih.govnih.gov The mechanism of these additions can be complex, sometimes involving cyclic vinyl-platinum intermediates and platinum carbenes, which differ from pathways observed with other metals like gold. nih.govnih.gov
The platinum-catalyzed reaction of indoles with allenes, specifically indolylallenes, is a powerful method for synthesizing novel 2,3'-bisindolylmethanes (BIMs). nih.govnih.gov These products possess a tetrahydropyrido[1,2a]indole framework, a structure with significant potential for biological activity. nih.gov
The reaction's outcome is sensitive to the electronic properties of the substituents on the indole (B1671886) rings; electron-donating groups tend to favor the formation of the desired 2,3'-BIMs. nih.govnih.gov Mechanistic studies have revealed that the process can initiate with a 6-endo-trig cyclization of the indolylallene, a pathway unique to platinum catalysis, leading to the formation of the complex heteroaromatic products. nih.govnih.gov
Table 2: Platinum-Catalyzed Addition of Indoles to Allenes This table summarizes representative findings in the field and may not be exhaustive.
| Catalyst | Substrates | Product Type | Mechanistic Insight | Ref. |
|---|---|---|---|---|
| Platinum(II) complexes | Indolylallenes, external indoles | 2,3'-Bisindolylmethanes (BIMs) | Involves cyclic vinyl-platinum intermediates and platinum carbenes. nih.gov | nih.gov |
| Platinum catalyst | Indolylallene, external indole | Tetrahydropyrido[1,2a]indole | Initiated by Pt-catalysed 6-endo-trig cyclisation. nih.gov | nih.govnih.gov |
Palladium-Catalyzed Regioselective Selenoacylation
Palladium-catalyzed reactions provide a highly effective method for the selenoacylation of allenes. nih.gov This transformation allows for the regio- and stereoselective synthesis of functionalized allyl selenides from selenol esters. nih.govresearchgate.netresearchgate.net The reaction proceeds with high yields and excellent control over the position of the newly introduced functional groups. nih.govresearchgate.net
In the palladium(0)-catalyzed selenoacylation of allenes, the acyl group is typically introduced at the central carbon of the allene system, while the seleno group (e.g., SePh) attaches to a terminal carbon. nih.govresearchgate.netresearchgate.net This high regioselectivity has been rationalized through mechanistic proposals supported by DFT calculations. researchgate.net The resulting functionalized allyl selenides are versatile synthetic intermediates. researchgate.netresearchgate.net This methodology is part of a broader class of palladium-catalyzed reactions that functionalize allenes, including related selenocarbamoylation and vinylselenation processes. researchgate.netresearchgate.net
Table 3: Palladium-Catalyzed Regioselective Selenoacylation of Allenes This table summarizes representative findings in the field and may not be exhaustive.
| Catalyst | Reagents | Product | Key Features | Ref. |
|---|---|---|---|---|
| Pd(0) complex | Allene, Selenol ester | Functionalized Allyl Selenide (B1212193) | High regio- and stereoselectivity. nih.govresearchgate.net | nih.govresearchgate.net |
| Pd(PPh3)4 | Allene, Selenol ester | Allyl Selenide | Acyl group at inner carbon, SePh at terminal carbon. researchgate.netresearchgate.net | nih.govunito.it |
Hydrothiolation Reactions
The hydrothiolation of allenes, the addition of a thiol (R-SH) across one of the double bonds, is a fundamental transformation for synthesizing allylic thioethers. acs.orgwikipedia.org This reaction can be initiated by free-radical mechanisms or catalyzed by various transition metals, leading to different regioisomeric products. wikipedia.orgkit.edu While radical additions can sometimes lead to mixtures of vinyl and allyl sulfides, catalyzed versions offer greater control. kit.edu
Recent advancements include visible-light-promoted, nickel-catalyzed hydrothiolation reactions that exhibit high reactivity and regiocontrol. acs.org Nickel catalysts have also been used for the regioselective addition of thiophenols to terminal arylallenes, yielding allyl sulfides under mild conditions. kit.edu Furthermore, rhodium catalysts have been employed for the enantioselective intermolecular hydrothiolation of terminal allenes with thioacids, providing chiral branched allylic thioesters. rsc.org This atom-economic approach is applicable to a wide range of allenes and thioacids. rsc.org
Table 4: Catalytic Hydrothiolation of Allenes This table summarizes representative findings in the field and may not be exhaustive.
| Catalyst System | Thiol Source | Allene Type | Product | Selectivity |
|---|---|---|---|---|
| Rhodium(I) / Chiral Ligand | Thioacids | Terminal allenes | Chiral branched allylic thioesters | Excellent regioselectivity, good enantioselectivity rsc.org |
| Nickel / Photoredox Catalyst | Aromatic and aliphatic thiols | Functionalized allenes | Allylic thioethers | High regioselectivity acs.org |
| Ni(PMe3)4 | Thiophenols | Terminal arylallenes | Phenyl allyl sulfides | E-Selective, regioselective kit.edu |
Transition Metal-Catalyzed Hydrothiolation with Benzenethiol or Diphenyl Disulfide
Palladium-Catalyzed Regioselective Terminal Vinylic Sulfide Formation
C-H Functionalization
Direct functionalization of carbon-hydrogen (C-H) bonds represents a highly atom-economical approach to creating complex molecules. Allenes, including this compound, have been utilized as coupling partners in such reactions. beilstein-journals.org
The catalytic C-H addition of pyridines to allenes has been successfully achieved using a half-sandwich scandium catalyst. riken.jpnih.gov This transformation provides a direct and atom-economical route for synthesizing alkenylated pyridine (B92270) derivatives, which were previously difficult to access. riken.jp The reaction of various pyridine derivatives with this compound, catalyzed by a combination of a half-sandwich scandium dialkyl complex and a co-catalyst like [Ph₃C][B(C₆F₅)₄], demonstrates broad applicability. riken.jp
A key feature of the scandium-catalyzed C-H addition of pyridines to this compound is its high degree of selectivity. riken.jpnih.gov The reaction proceeds in a highly regio- and stereoselective manner, exclusively yielding the branched (E)-alkenylation product. riken.jp This means the pyridine moiety adds to the central carbon of the allene, and the resulting double bond has a specific trans-configuration. This level of control is a significant advantage over other methods that may produce mixtures of isomers. riken.jp Theoretical studies have delved into the mechanism to understand the origins of this high selectivity. acs.org
Table 2: Scandium-Catalyzed C-H Alkenylation of Pyridines with this compound
| Pyridine Derivative | Catalyst System | Product | Selectivity | Reference |
|---|
Mechanistic investigations have been crucial in understanding the catalytic cycle of the C-H addition. A key breakthrough was the isolation and characterization of a cationic scandium-η²-pyridyl complex. riken.jp This species is formed through the activation of a pyridine C-H bond by the scandium catalyst and has been confirmed as the true active catalyst species in the transformation. riken.jpnih.gov The generation of this metal-pyridyl active species is followed by the coordination and insertion of the allene, and subsequently, another pyridine C-H activation step regenerates the catalyst and releases the product. acs.org The identification of this intermediate provides critical insight into the reaction mechanism and paves the way for the rational design of future catalysts. riken.jp
Scandium-Catalyzed C-H Addition of Pyridines to Allenes
Regio- and Stereoselective Alkenylation of Pyridine Derivatives
Radical Addition Reactions
Radical additions to allenes, including this compound, are powerful methods for creating complex molecules. The unique electronic and structural properties of allenes, with their orthogonal π-systems, present interesting challenges and opportunities for controlling the regioselectivity and stereoselectivity of these reactions. illinois.edu The site of radical attack on the allene can occur at the central carbon (C2) or one of the terminal carbons (C1 or C3), leading to different isomeric products. illinois.edu
Mechanistic Aspects of Radical Additions to Allenes
The mechanism of radical addition to allenes is a multi-step process. libretexts.org Initially, a radical species is generated. This radical then attacks one of the carbon atoms of the allene's double bonds. Attack at the central sp-hybridized carbon is often favored as it leads to the formation of a more stable, resonance-delocalized allylic radical. illinois.eduacs.org Conversely, attack at a terminal sp2-hybridized carbon results in the formation of a vinylic radical. nih.gov The stability of the resulting radical intermediate is a crucial factor in determining the reaction's regioselectivity. illinois.educhemistrysteps.com Factors such as the nature of the attacking radical, the substitution pattern of the allene, and the reaction conditions all play a significant role in dictating the final product distribution. researchgate.net
Addition of Halogen-Based Radicals (e.g., Chlorine, Bromine)
The addition of halogen radicals, such as chlorine (Cl•) and bromine (Br•), to allenes generally results in the formation of products where the halogen has added to the central carbon of the allene system. acs.orgnih.gov This preference is attributed to the formation of the more stable allylic radical intermediate. illinois.edu
The regioselectivity of halogen radical addition to allenes is highly dependent on both the reaction conditions and the substitution pattern of the allene. acs.orgnih.gov For instance, temperature can significantly influence the reaction pathway and the resulting product distribution. nih.gov In the case of bromine radical addition to propadiene, lower temperatures and an excess of hydrogen bromide (HBr) favor the formation of the terminal attack product. nih.gov This is because the addition of the bromine radical to a terminal carbon is a reversible process, whereas addition to the central carbon is irreversible. illinois.edunih.gov
Computational studies on the addition of a chlorine radical to propadiene at room temperature suggest that attack can occur at both the central and terminal carbons, leading to a mixture of interconverting radicals through a 1,2-halogen transfer. nih.gov The substitution pattern on the allene also plays a critical role. For example, in the Kharasch addition, which involves the radical addition of compounds like CCl4 or CHCl3, the addition proceeds in an anti-Markovnikov fashion to terminal alkenes. wikipedia.org
| Reaction | Allene | Radical Source | Conditions | Major Product | Key Observation |
| Bromination | Propadiene | HBr | Low Temperature, Excess HBr | Terminal Attack Product | Reversibility of terminal addition is key. nih.gov |
| Chlorination | Propadiene | Cl• | Room Temperature | Mixture of Central and Terminal Attack | Interconversion of radical intermediates occurs. nih.gov |
Perfluoroalkyl Radical Additions
The addition of perfluoroalkyl radicals (R_F•) to allenes is a valuable method for introducing fluorinated moieties into organic molecules. The regioselectivity of this reaction is heavily influenced by the source of the perfluoroalkyl radical and the substitution pattern of the allene. nih.gov
When perfluoroalkyl iodides (R_F-I) are used as the radical source, the perfluoroalkyl radical preferentially adds to the terminal carbon of the allene. nih.gov This is in contrast to the central carbon attack often seen with halogen radicals. This terminal addition leads to the formation of a vinylic radical, which then abstracts an iodine atom from the perfluoroalkyl iodide to form the final product. nih.gov The addition is also site-selective, with the R_F-I adding to the less substituted double bond of the allene, irrespective of the substitution pattern. nih.gov
For instance, the photoinduced radical addition of perfluoroalkyl iodides to various substituted allenes yields monoadducts where the perfluoroalkyl group is at the terminal position. nih.gov Similarly, using sodium dithionite (B78146) (Na2S2O4) as an initiator for the reaction between perfluoroalkyl iodides and monosubstituted allenes also results in the perfluoroalkyl radical adding to the least-substituted terminal carbon. nih.govresearchgate.net In some cases, particularly with allenes conjugated to electron-withdrawing groups, the addition can proceed with high stereoselectivity, selectively forming the E-configuration product. thieme-connect.com
However, changing the radical source can dramatically alter the regioselectivity. For example, when certain copper(I) or ruthenium(II) complexes are used with Togni's reagent to generate the CF3 radical, the addition occurs exclusively at the central carbon of the allene. nih.gov This change in regioselectivity is often substrate-dependent, with aryl or heteroatom-substituted allenes showing high selectivity for central carbon attack. nih.gov Unfortunately, for alkyl-substituted allenes like this compound, these reactions can lead to unidentifiable mixtures of products. nih.gov
| Radical Source | Allene Type | Major Regioisomer | Stereoselectivity |
| Perfluoroalkyl Iodides (R_F-I) | Monosubstituted | Terminal Addition | Generally low, can be Z-selective |
| Perfluoroalkyl Iodides (R_F-I) | Conjugated Allenes | Terminal Addition | High, often E-selective thieme-connect.com |
| Cu(I)/Togni II | Aryl or Heteroatom-substituted | Central Addition | - |
| Ru(II)/Umemoto Reagent | Aryl-substituted | Central Addition | High |
Sulfonyl Radical Additions
The addition of sulfonyl radicals to allenes provides a route to various sulfur-containing compounds. capes.gov.br Generally, sulfonyl radicals tend to attack the terminal carbon of unhindered allenes. illinois.edu However, the regioselectivity can be influenced by the specific reagents and reaction conditions.
For example, the reaction of aryl allenes with trifluoromethanesulfonyl chloride under photocatalytic conditions results in the trifluoromethyl radical attacking the β-position of the allene to form an allyl radical. rsc.org In other systems, sulfonyl radicals generated from sulfonylhydrazides in the presence of an iron catalyst can add to alkenes. capes.gov.br The addition of sulfonyl radicals to 1,3-enynes, which can be considered precursors to some allene systems, can also lead to the formation of functionalized allenes. rsc.org
Transition Metal-Catalyzed Radical Pathways (e.g., Cu(I)-catalyzed trifluoromethylazidation)
Transition metal-catalyzed radical reactions offer a potent strategy for the functionalization of allenes. cmu.edu Among these, the copper-catalyzed intermolecular trifluoromethylazidation of allenes stands out as a mild and efficient method for creating valuable CF3-containing allyl azides. acs.orgacs.org This reaction proceeds with high yields and good stereoselectivities. nih.gov
The proposed mechanism for this transformation involves a mutual activation model. acs.org A Cu(I) catalyst reacts with an activated CF3+ reagent, such as the Togni reagent, in the presence of an azide (B81097) source like trimethylsilyl (B98337) azide (TMSN3). This generates a CF3 radical, which then adds to the allene. This addition occurs with high regioselectivity, forming a CF3-allyl radical intermediate. acs.org The final carbon-nitrogen bond formation can occur through two possible pathways: the generation of an azide radical that couples with the CF3-allyl radical, or the oxidation of the CF3-allyl radical by a Cu(II) species followed by nucleophilic attack of the azide. acs.org
A variety of substituted allenes, including those with cyclohexyl groups, can participate in this reaction, leading to a range of trifluoromethylated allyl azides. These products are versatile intermediates for further chemical transformations. acs.orgnih.gov
Synthetic Applications in Complex Polycyclic Scaffold Construction via Cycloaddition
Allenes, including this compound, are valuable building blocks in the construction of complex polycyclic scaffolds through cycloaddition reactions. nih.gov These reactions provide an efficient means to construct three-dimensional ring systems. researchgate.net Radical-mediated cycloadditions, in particular, have emerged as a powerful tool for accessing intricate molecular architectures. nih.gov
The synthetic utility of allenes in these constructions is highlighted by their ability to participate in various cycloaddition pathways, including [2+2], [4+2] (Diels-Alder), and 1,3-dipolar cycloadditions. researchgate.net For instance, allenes can serve as dienophiles or dienes in Diels-Alder reactions, leading to the formation of six-membered rings. The substitution pattern of the allene plays a crucial role in determining the reactivity and selectivity of these cycloadditions. nih.gov
The intramolecular cycloaddition of allenes has been successfully applied in the total synthesis of natural products, demonstrating the power of this strategy for building complex polycyclic systems. acs.org These reactions often proceed with high stereoselectivity, allowing for the controlled formation of multiple stereocenters.
Organoboron Chemistry
Organoboron reagents have proven to be highly effective in mediating unique transformations of allenes, leading to the formation of diverse and complex structures.
Halogenoborane-Mediated Allene Cyclooligomerization
Strongly electrophilic halogenoboranes have been shown to mediate the cyclooligomerization of allenes. nih.govrsc.org This process allows for the controlled formation of cyclic compounds from multiple allene units.
Cyclotrimerization of this compound
The cyclotrimerization of this compound can be effectively catalyzed by certain boranes. For example, the use of Piers' borane (B79455), HB(C6F5)2, has been shown to catalyze the cyclotrimerization of this compound to produce cis,trans-2,4,6-tricyclohexyl-1,3,5-trimethylenecyclohexane. nih.govresearchgate.net This reaction demonstrates the ability of borane catalysts to promote the formation of specific isomers in allene cyclotrimerization. nih.gov
Role of Strong Electrophilic Boranes (e.g., XB(C6F5)2)
Strongly electrophilic halogenoboranes, such as XB(C6F5)2 where X is a halogen (Cl, Br), are capable of inducing the cyclotrimerization of alkyl-substituted allenes under mild conditions. nih.govnih.gov These reactions yield cis,trans-2,4,6-trialkyl-1,3,5-trimethylenecyclohexanes. rsc.org The reaction mechanism is believed to involve the formation of a zwitterionic intermediate through the addition of the borane to the allene. This intermediate can then react with additional allene molecules, ultimately leading to the cyclized product and regeneration of the borane catalyst. researchgate.net However, in the case of unsubstituted allene, a competing stoichiometric reaction can occur, leading to the formation of a cyclotetramerization product and termination of the catalytic cycle. nih.gov
Carboboration and Hydroboration Reactions
Carboboration and hydroboration reactions of allenes using organoboron reagents provide pathways to functionalized alkenylboranes. wiley-vch.de The 1,1-carboboration of terminal alkynes with reagents like B(C6F5)3 is a well-established reaction. academie-sciences.fr In the context of allenes, carboboration involves the addition of a boron-carbon bond across one of the double bonds of the allene. rsc.org
Hydroboration, the addition of a boron-hydride bond, is another fundamental reaction in organoboron chemistry. wiley-vch.de The hydroboration of allenes with reagents like HB(C6F5)2 can lead to the formation of alkenylboranes. researchgate.net These intermediates are valuable for subsequent cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the synthesis of more complex molecules. researchgate.net The regioselectivity of these reactions is influenced by the substitution pattern of the allene and the nature of the borane reagent. researchgate.net
Copper(I)-Catalyzed Enantioselective Carboboronation of Allenes
The copper(I)-catalyzed enantioselective carboboronation of allenes represents a powerful strategy for the simultaneous introduction of a carbon and a boron group across the C=C double bonds of an allene, creating chiral and densely functionalized molecules.
One notable example is the copper-catalyzed borylative allyl-allyl cross-coupling between allenes and allylic gem-dichlorides. nih.gov In a study, this compound was reacted with (E)-(3,3-dichloroprop-1-en-1-yl)benzene and bis(pinacolato)diboron (B₂pin₂). This reaction yields chiral 1,5-dienes that feature both a (Z)-configured alkenyl chloride and an alkenyl boronate group with high levels of chemo-, regio-, and stereoselectivity. nih.gov
Another significant advancement is the diastereo- and enantioselective copper-catalyzed carboboronation of allenes with aldimines and diborons. sioc-journal.cn This method, utilizing a chiral ANIPE-based copper catalyst, provides an efficient route to chiral homoallylic amines bearing two adjacent stereocenters. The reaction proceeds under mild conditions and demonstrates high enantioselectivities and diastereoselectivities. sioc-journal.cn
Furthermore, the copper-catalyzed enantioselective cyanoboronation of allenes has been developed, affording valuable β-boryl allyl nitriles. acs.orgresearchgate.net In this transformation, a copper boryl species adds to the allene, followed by cyanation. For instance, the reaction of this compound with bis(pinacolato)diboron and a cyanide source, catalyzed by a copper complex with a specifically designed N-heterocyclic carbene (NHC) ligand, produces the corresponding β-boryl allyl nitrile with high enantioselectivity. researchgate.net Stoichiometric reactions confirmed the formation of an allyl cuprate intermediate. researchgate.net
Table 1: Copper(I)-Catalyzed Enantioselective Carboboronation of this compound
| Substrate 1 | Substrate 2 | Catalyst System | Product Type | Yield | Enantiomeric Ratio (er) / Diastereomeric Ratio (dr) | Reference |
| This compound | (E)-(3,3-dichloroprop-1-en-1-yl)benzene | Cu catalyst, B₂pin₂ | Chiral 1,5-diene | Not specified | High | nih.gov |
| Allene | Aldimine, Diboron | Chiral ANIPE-based Cu catalyst | Chiral homoallylic amine | High | High | sioc-journal.cn |
| This compound | B₂(pin)₂, NCTS | Cu salt/NHC ligand, LiOtBu | β-boryl allyl nitrile | 78% (on 2.0 mmol scale) | 96:4 | researchgate.net |
Ytterbium(III)-Catalyzed [4+2] Cycloaddition of Chiral Cyclohexenylallenes
A notable synthetic application involving a derivative of this compound is the transfer of axial chirality to central chirality via a catalyzed cycloaddition reaction. This process begins with the synthesis of chiral cyclohexenylallenes, which is achieved through a copper(I)-catalyzed enantioselective process. dntb.gov.ua
The subsequent key step involves a [4+2] cycloaddition reaction of these axially chiral cyclohexenylallenes, which is catalyzed by Ytterbium(III) triflate (Yb(OTf)₃). acs.orgx-mol.com This intramolecular reaction facilitates the conversion of the axial chirality of the allene into two new stereogenic centers in the resulting tricyclic product. acs.org This transformation is highly efficient and proceeds with excellent stereoselectivity, demonstrating a powerful method for constructing complex chiral architectures from allene precursors. The reaction has been reported in the context of synthesizing chiral cyclohexenylallenes and then utilizing them in this ytterbium-catalyzed cycloaddition. x-mol.netgoogle.com.hk
Table 2: Ytterbium(III)-Catalyzed [4+2] Cycloaddition
| Substrate | Catalyst | Product | Key Feature | Reference |
| Chiral Cyclohexenylallene | Ytterbium(III) triflate (Yb(OTf)₃) | Tricyclic compound | Transfer of axial chirality to center chirality | acs.orgx-mol.com |
Elucidation of Catalytic Cycle Mechanisms
The reactivity of this compound has been the subject of detailed mechanistic and computational studies, particularly in the context of metal-catalyzed transformations. These investigations provide fundamental insights into the catalytic cycles that govern the formation of complex molecular architectures from this versatile starting material.
Molybdenum-Catalyzed Hydrosilylation Mechanism
The molybdenum-catalyzed hydrosilylation of allenes, including this compound, has been shown to selectively produce linear allylsilanes. nsf.gov Density Functional Theory (DFT) studies have been instrumental in elucidating the reaction mechanism, which proceeds through a series of well-defined steps. nsf.gov
The catalytic cycle is initiated by the formation of a Mo(CO)₄/allene/silane adduct. nsf.gov From this adduct, the key mechanistic step is a concerted hydromolybdation/Si-H oxidative addition. nsf.gov This process involves the simultaneous addition of a hydride from the molybdenum center to the allene and the oxidative addition of the Si-H bond of the silane to the metal center. nsf.gov This concerted pathway leads to the formation of a (π-allyl)molybdenum intermediate. nsf.gov
Computational studies have explored various potential reaction pathways, including those involving a silamolybdation concerted with Si-H bond oxidative addition. However, the pathway involving hydromolybdation to form the (π-allyl)molybdenum intermediate was found to be the most favorable. nsf.gov The transition state for this concerted step is crucial in determining the initial regioselectivity of the reaction. nsf.gov For this compound, the transition state leading to the least sterically demanding (π-allyl)molybdenum complex, where the cyclohexyl group is oriented away from the metal center, is the lowest in energy. nsf.gov
Table 1: Calculated Energies for Key Species in Molybdenum-Catalyzed Hydrosilylation of this compound
| Species | Description | Relative Gibbs Free Energy (kcal/mol) |
| 6a | Mo(CO)₄/cyclohexylallene/Me₃SiH adduct (most stable) | 0.0 |
| TSA1 | Transition state for concerted hydromolybdation/Si-H oxidative addition | 52.5 |
| 7a | Initially formed (π-allyl)molybdenum intermediate | - |
| 7c | Thermodynamically more stable (π-allyl)molybdenum isomer | Lower in energy than 7a |
| TS7aRE | Transition state for reductive elimination from 7a (branched product) | 44.1 |
| TS7cRE | Transition state for reductive elimination from 7c (linear product) | 34.3 |
Data sourced from DFT calculations at the B3LYP-D3/SDD:6-31G(d) level of theory. nsf.gov
Following the initial concerted step, the resulting (π-allyl)molybdenum intermediate can undergo further transformations. A critical step that dictates the final product regioselectivity is the rotation of the allyl ligand. nsf.gov The initially formed (π-allyl)molybdenum complex can isomerize to a thermodynamically more stable isomer via allyl rotation. nsf.gov This rotational isomerization has a relatively low energy barrier. nsf.gov
The final step of the catalytic cycle is reductive elimination from the (π-allyl)molybdenum intermediate to afford the allylsilane product. nsf.gov Reductive elimination can occur from different carbon atoms of the allyl ligand, leading to either a linear or a branched allylsilane. Computational studies have shown that reductive elimination from the less-hindered allyl carbon of the more stable π-allyl intermediate is kinetically favored, leading to the selective formation of the linear allylsilane. nsf.gov This preference is attributed to a lower energy transition state for the formation of the linear product compared to the branched product. nsf.gov
Concerted Hydromolybdation/Si-H Oxidative Addition
Copper-Catalyzed Trifunctionalization Mechanism
A copper-catalyzed cascade trifunctionalization of terminal allenes, such as this compound, has been developed to produce densely functionalized organic molecules with high levels of regio-, chemo-, and diastereoselectivity. umich.edunsf.gov This process involves the simultaneous addition of a boryl group, a cyano group, and a hydrogen atom across the allene backbone. nsf.govumich.edu
The catalytic cycle is proposed to initiate with the formation of an active N-heterocyclic carbene (NHC) copper-boryl complex, generated from the reaction of a copper(I) precursor, an NHC ligand, and a diboron reagent like bis(pinacolato)diboron (B₂pin₂). umich.edunsf.gov This copper-boryl species then undergoes borocupration of the allene. umich.edu
DFT calculations have been employed to understand the intricacies of this process. umich.edunsf.gov The first key step is the regioselective borocupration of one of the π-bonds of the allene. umich.edu For this compound, the borocupration preferentially occurs at the unsubstituted double bond to form a σ-allylcopper intermediate. umich.edu This regioselectivity is governed by both electronic and steric factors. umich.edu
Following the initial borocupration, the resulting allylcopper intermediate reacts with an electrophilic cyanating agent, such as N-cyano-N-phenyl-p-toluenesulfonamide (NCTS). umich.edunsf.gov This cyanation step proceeds through a six-membered ring-like transition state where the copper center coordinates to the nitrogen atom of the cyano group. umich.edu This step is highly stereoselective. umich.edu
The final stage of the trifunctionalization involves a second borocupration of the remaining double bond of the intermediate, followed by protonation, to yield the final trifunctionalized product. umich.edu
Table 2: Key Intermediates in the Copper-Catalyzed Trifunctionalization of this compound
| Intermediate | Description |
| L-Cu-Bpin | Active NHC-copper-boryl species |
| σ-allylcopper intermediate | Formed after the first borocupration of this compound |
| Alkenyl intermediate | Formed after electrophilic cyanation |
| Final trifunctionalized product | Contains a cyano group and two boryl groups |
Based on proposed mechanisms from experimental and computational studies. nsf.govumich.edunsf.gov
The remarkable selectivity observed in the copper-catalyzed trifunctionalization of this compound is the result of a delicate interplay of several factors throughout the catalytic cycle. umich.edunsf.gov
Regioselectivity in the initial borocupration step is determined by the electronic and steric properties of the allene and the copper-boryl catalyst. umich.edu DFT calculations indicate that the insertion of the boryl group is favored at the more Lewis basic sp-hybridized carbon of the allene. umich.edu Furthermore, steric interactions between the bulky cyclohexyl group on the allene and the NHC ligand on the copper catalyst direct the approach of the catalyst to the less hindered face of the allene. umich.edu
Chemoselectivity is crucial as multiple reactive species are present in the reaction mixture. The catalytic system must selectively promote the desired sequence of borocupration and cyanation without leading to undesired side reactions, such as hydroboration of the allene. acs.org The nature of the NHC ligand has been shown to be critical in controlling this chemoselectivity. acs.org
Diastereoselectivity is established during the cyanation and the second borocupration steps. umich.edu The stereochemistry of the cyanation is controlled by the geometry of the six-membered transition state. umich.edu The subsequent borocupration of the resulting alkenyl intermediate proceeds with high diastereoselectivity, which is influenced by the stereocenter created in the cyanation step and the steric environment of the intermediate. umich.edu Computational studies have been vital in rationalizing the observed high diastereoselectivity by analyzing the relative energies of the different possible transition states. umich.edu
Mechanistic Investigations and Computational Studies of this compound Reactions
3 Palladium-Catalyzed 1,3-Diene Synthesis Mechanism
The synthesis of 1,3-dienes from the reaction of allenes, such as this compound, with organic halides is effectively catalyzed by palladium complexes. organic-chemistry.orgacs.org This process provides a valuable method for creating substituted 1,3-dienes, which are important building blocks in organic synthesis. organic-chemistry.org The reaction is typically carried out in the presence of a palladium catalyst, such as Pd(dba)₂, and a base like potassium carbonate in a solvent like N,N-dimethylacetamide (DMA). organic-chemistry.orgacs.org
The proposed mechanism for this palladium-catalyzed reaction involves a series of well-defined steps. organic-chemistry.org
Oxidative Addition : The catalytic cycle is initiated by the oxidative addition of an aryl or vinylic halide to a palladium(0) species. organic-chemistry.org This step forms a palladium(II) intermediate.
Allene Coordination and Insertion : The allene, in this case, this compound, then coordinates to the palladium(II) complex. This is followed by the insertion of the allene into the palladium-carbon bond, which leads to the formation of a π-allylpalladium intermediate. organic-chemistry.orgresearchgate.net
Deprotonation : The final step in the formation of the 1,3-diene is the deprotonation of the π-allylpalladium intermediate. organic-chemistry.org This step regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle, and releases the 1,3-diene product. organic-chemistry.org
In the reaction of this compound with aryl halides, two regioisomeric diene products can be formed. acs.org
4 Cobalt-Catalyzed Hydrosilylation Mechanism
The cobalt-catalyzed hydrosilylation of allenes, including this compound, offers a regioselective and stereoselective route to valuable (Z)-allylsilanes. d-nb.inforesearchgate.net This transformation typically employs a cobalt catalyst generated in situ from a precursor like Co(acac)₂ and a phosphine ligand. d-nb.info The reaction proceeds under mild conditions and provides high stereoselectivity, generally with cis to trans ratios greater than 98:2. d-nb.info
To elucidate the mechanism of the cobalt-catalyzed hydrosilylation of allenes, deuterium-labeling experiments have been conducted. d-nb.infonih.govrsc.org In a study involving the reaction of buta-2,3-dien-2-ylbenzene with PhSiD₃, the resulting (Z)-allylsilane showed the deuterium (B1214612) atom located trans to the phenyl group. d-nb.info These labeling studies provide insight into the stereochemical course of the reaction and help to distinguish between different mechanistic possibilities, such as those involving a Co-H or a Co-Bpin intermediate in related hydroboration reactions. nih.govrsc.org The results from these experiments suggest that the reaction proceeds through a hydrometalation pathway. d-nb.info
Based on mechanistic studies, including deuterium labeling, a catalytic cycle involving a cobalt(I) hydride intermediate is proposed for the hydrosilylation of allenes. d-nb.infonih.gov
The proposed cycle includes the following key steps:
Generation of Co(I)-H: The Co(acac)₂ precursor is reduced by the silane in the presence of a bisphosphine ligand to generate the active Co(I) hydride species. d-nb.info
Migratory Insertion: The allene substrate undergoes migratory insertion into the Co(I)-H bond, forming an η¹-bound allylcobalt intermediate. d-nb.info The regioselectivity of this step is influenced by steric repulsion, favoring the formation of the intermediate that leads to the linear (Z)-allylsilane. d-nb.info
Reductive Elimination/Sigma-Bond Metathesis: The allylcobalt intermediate then reacts with the hydrosilane to yield the (Z)-allylsilane product and regenerate the active cobalt hydride catalyst. d-nb.infonih.gov
This hydrometalation pathway accounts for the high regio- and stereoselectivity observed in the cobalt-catalyzed hydrosilylation of this compound and other terminal allenes. d-nb.info
Mechanistic Investigations and Computational Studies
5 Palladium-Catalyzed Hydrosilylation Mechanistic Pathways
The palladium-catalyzed hydrosilylation of allenes like cyclohexylallene can lead to either vinylsilanes or allylsilanes, with the regioselectivity being highly dependent on the nature of the silane (B1218182) and the ligands used. rsc.orgnih.gov For instance, the use of (3-iminophosphine)palladium complexes as catalysts allows for the formation of new vinyl- and allylsilanes with complete regioselectivity under mild conditions. rsc.org
In the palladium-catalyzed hydrosilylation of this compound, it is proposed that the catalyst is activated through a σ-bond metathesis mechanism. rsc.org This process is favored over the oxidative addition of the hydrosilane to the Pd(II) center, which would form an unfavorable Pd(IV) species. rsc.org The σ-bond metathesis leads to the formation of an active Pd-H or Pd-[Si] species, which then participates in the catalytic cycle. rsc.org The steric properties of the silane substrate play a crucial role in determining which of the two complementary mechanistic pathways is followed, ultimately dictating the regioselectivity of the product. rsc.org Crossover experiments using deuterated silanes have provided support for this proposed σ-bond metathesis mechanism and argue against the involvement of silane oxidative addition to Pd(0) intermediates. rsc.org
Palladium-Catalyzed Hydrosilylation Mechanistic Pathways
Silane Steric Control over Pathway Selection
The steric properties of silanes and ligands play a crucial role in directing the regioselectivity and stereoselectivity of reactions involving allenes like this compound. In nickel-catalyzed hydrosilylation, the size of both the silane and the N-heterocyclic carbene (NHC) ligand can reverse the typical regiochemical outcome. For instance, in the hydrosilylation of this compound, a nickel catalyst paired with a larger NHC ligand favors the formation of the vinylsilane product. nih.gov Conversely, using a palladium catalyst with a smaller NHC ligand leads to the production of the allylsilane. nih.gov This demonstrates a remarkable instance of regiochemical reversal based on the steric environment created by the catalyst system.
The influence of steric bulk extends to achieving stereocontrol. In the nickel-catalyzed 2,3-hydrosilylation of 1,1-disubstituted allenes, strategic use of ligand-induced steric effects and non-covalent interactions allows for precise control over the formation of (Z)- or (E)-allylsilanes. researchgate.net Specifically, phenyl dibenzophosphole as a ligand promotes the formation of (Z)-allylsilanes, whereas the bulkier tricyclohexylphosphine (B42057) ligand favors the (E)-isomer. researchgate.net This highlights the power of tuning ligand sterics to navigate different reactive pathways.
Furthermore, the size of the silane itself can be a determining factor. In certain nickel-catalyzed reactions, a shift from a bulkier silane like triphenylsilane (B1312308) to a smaller one like triethoxysilane, in conjunction with a change in the NHC ligand, can invert the regioselectivity from a linear product to a branched one.
Table 1: Effect of Ligand and Metal on the Hydrosilylation of this compound
| Catalyst | Ligand | Product Type | Regioselectivity (Product:Isomer) | Reference |
|---|---|---|---|---|
| Nickel Complex | Larger NHC | Vinylsilane | 85:15 | nih.gov |
| Palladium Complex | Smaller NHC | Allylsilane | 88:12 | nih.gov |
| Nickel(0) | Phenyl dibenzophosphole | (Z)-Allylsilane | - | researchgate.net |
| Nickel(0) | Tricyclohexylphosphine | (E)-Allylsilane | - | researchgate.net |
Scandium-Catalyzed C-H Addition Mechanism
The catalytic C-H addition of pyridines to allenes, including this compound, represents an atom-economical method for creating valuable alkenylated pyridine (B92270) derivatives. riken.jp Scandium catalysts have proven to be highly effective and stereoselective in this transformation. riken.jp
Experimental Isolation and Spectroscopic Confirmation of Key Intermediates
Research has provided significant insight into the reaction mechanism through the isolation and characterization of a key catalytic intermediate. A cationic scandium-η2-pyridyl complex has been identified as the true active catalyst species. riken.jp Although attempts to isolate a pure product from the direct reaction of this pyridyl complex with this compound were unsuccessful, heating the complex in the presence of both 2-ethylpyridine (B127773) and this compound resulted in the quantitative formation of the alkenylation product, while the scandium complex remained unchanged. riken.jp This demonstrated that the isolated complex is a competent catalyst for the transformation. riken.jp
Intramolecular Migration of Pyridyl Group
The proposed mechanism, supported by experimental findings, involves several key steps. Initially, a cationic scandium pyridyl species is generated. An allene (B1206475) molecule, such as this compound, coordinates to the scandium center. To minimize steric repulsion, the cyclohexyl substituent on the allene is directed away from the pyridyl group. riken.jp This is followed by the addition of the pyridyl unit to the coordinated C=C double bond, which proceeds via an intramolecular migration of the pyridyl group. riken.jp This step is crucial for determining the regio- and stereochemistry of the final product. Subsequent C-H deprotonation by another pyridine molecule releases the alkenylated pyridine product and regenerates the active scandium catalyst. riken.jp
Transition Metal-Catalyzed Hydrothiolation Mechanism
The transition-metal-catalyzed hydrothiolation of allenes is a fundamental process for synthesizing sulfur-containing organic molecules. researchgate.net The mechanism of this reaction can vary depending on the metal catalyst and ligands employed, with two primary pathways being considered: ligand-assisted deprotonation and oxidative addition.
Ligand-Assisted Deprotonation vs. Oxidative Addition
In the context of rhodium-catalyzed hydrothiolation of alkynes, which shares mechanistic parallels with allene hydrothiolation, a non-oxidative pathway has been elucidated. researchgate.net This mechanism is facilitated by the interplay between a basic alkoxo ligand and a π-acceptor carbonyl ligand. The basic ligand promotes the deprotonation of the thiol, generating the active Rh(I) species without a change in the metal's oxidation state. researchgate.net The π-acceptor ligand, in turn, disfavors an oxidative addition pathway. researchgate.net
Conversely, the classical mechanism for hydrosilylation, a related transformation, often involves the oxidative addition of the Si-H bond to a low-valent metal center. This is typically followed by the insertion of the unsaturated substrate (like an allene) into the metal-hydride bond and subsequent reductive elimination. A modified version of this pathway involves the insertion of the allene into the metal-silyl bond.
In gold-catalyzed hydrothiolation of allenes, an outer-sphere mechanism is generally accepted. uea.ac.uk This involves the activation of the allene by the cationic gold catalyst, making it susceptible to nucleophilic attack by the thiol. In contrast, some platinum-catalyzed reactions are proposed to proceed through an inner-sphere mechanism involving the formation of a vinyl platinum intermediate. uea.ac.uk
The choice between these pathways is influenced by factors such as the nature of the metal, the electronic and steric properties of the ligands, and the specific substrates involved.
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become an indispensable tool for investigating the electronic structure and reaction mechanisms of chemical systems, including those involving this compound. mdpi.comwikipedia.org DFT calculations provide a theoretical framework to understand and predict chemical reactivity, complementing experimental findings. mdpi.com
In the study of allene hydrosilylation catalyzed by molybdenum, DFT calculations were employed to explore four potential reaction pathways. acs.org These calculations revealed that the most favorable mechanism proceeds through a concerted hydromolybdation/Si-H oxidative addition to form a π-allyl molybdenum intermediate. acs.org The calculations showed that transition states for alternative pathways, such as those involving silamolybdation, were significantly higher in energy. acs.org The steric influence of substituents on the allene, such as a cyclohexyl group, was also modeled, showing how bulkier groups affect the geometry and energy of transition states. acs.org
DFT has also been used to understand the origin of regioselectivity in nickel- and palladium-catalyzed allene hydrosilylation. nih.gov It is proposed that the divergent outcomes (vinylsilane with nickel vs. allylsilane with palladium) arise from a switch between a silylmetallation pathway for nickel and a hydrometallation pathway for palladium. nih.gov
Furthermore, DFT calculations are crucial for interpreting spectroscopic data and verifying complex catalytic mechanisms. mdpi.com For instance, in scandium-catalyzed C-H additions, DFT can help rationalize the observed regio- and stereoselectivity by modeling the coordination of the allene and the subsequent intramolecular migration steps. riken.jp By calculating the energies of intermediates and transition states, DFT provides a quantitative basis for the mechanistic proposals derived from experimental observations. mdpi.comacs.org
Table 2: Investigated Mechanistic Pathways via DFT for Molybdenum-Catalyzed Hydrosilylation of Allenes
| Pathway | Description | Key Intermediate | Energetic Favorability | Reference |
|---|---|---|---|---|
| Path A | Concerted hydromolybdation/Si-H oxidative addition | (π-allyl)molybdenum | Favorable | acs.org |
| Path B | Concerted hydromolybdation/Si-H oxidative addition | Alkenylmolybdenum | Less Favorable | acs.org |
| Path C | Concerted silamolybdation/Si-H oxidative addition | - | Unfavorable (High Energy TS) | acs.org |
| Path D | Concerted silamolybdation/Si-H oxidative addition | - | Unfavorable (High Energy TS) | acs.org |
Understanding Origins of Selectivity
The multiple reaction sites inherent in allene substrates like this compound present significant challenges in controlling selectivity. nsf.govumich.edunih.gov Computational studies have been instrumental in elucidating the nuanced interplay of electronic and steric factors that dictate the regio-, chemo-, and diastereoselectivity observed in various catalytic reactions. nsf.govumich.edu
A key factor in many reactions of this compound is the initial insertion of the allene into a metal-ligand bond. The regioselectivity of this step often determines the final product structure. nsf.govumich.edu In the copper-catalyzed trifunctionalization of this compound, DFT calculations revealed four potential pathways for the insertion of the allene into the copper-boron (Cu-B) bond. nsf.govumich.edu
The calculations showed that the catalyst can bind to either the proximal or distal double bond of the allene relative to the cyclohexyl group. nsf.govumich.edu The transition states for these different insertion pathways have markedly different energies. nsf.govumich.edu The most favorable pathway involves the copper catalyst binding to the distal double bond, leading to the experimentally observed major product. nsf.govumich.edu This preference is attributed to two main factors: the boryl group, acting as a Lewis acid, favors addition to the more Lewis basic sp-hybridized central carbon of the allene, and steric interactions between the bulky cyclohexyl group and the catalyst disfavor attack at the proximal double bond. nsf.gov
In the context of hydrosilylation, the choice of metal catalyst can reverse the regioselectivity. Nickel catalysts tend to produce vinylsilanes, while palladium catalysts favor the formation of allylsilanes. nih.gov This divergence is explained by differing mechanistic pathways: silylmetallation for nickel versus hydrometallation for palladium. nih.gov
This compound is a key substrate in demonstrating "triple-selective" reactions, where regio-, chemo-, and diastereoselectivity are controlled simultaneously in a single cascade process. nsf.govumich.edunsf.gov A notable example is the copper-catalyzed trifunctionalization that combines diborylation and cyanation. nsf.govumich.edu DFT studies have been essential to unravel the origins of this high level of control. nsf.govumich.edu
First Borocupration: This step establishes the regioselectivity, as discussed above. nsf.govumich.edu
Cyanation: This step governs the chemoselectivity. nsf.govumich.edu
Second Borocupration: This final step determines the diastereoselectivity. The bulky cyclohexyl group effectively shields one face of the molecule, directing the incoming boryl copper complex to the opposite face, thus controlling the stereochemistry. nsf.govumich.edu
In other cascade reactions, such as a three-component assembly involving aryl iodides, allenes, and nitrogen nucleophiles, the high Z-selectivity observed is attributed to the preferential capture of the anti-π-allylpalladium intermediate by the nucleophile to minimize steric congestion between the cyclohexyl and aryl groups. whiterose.ac.uk
The selectivities observed in reactions with this compound are a direct consequence of the electronic and steric interactions between the substrate and the catalytic system. nsf.govumich.edunumberanalytics.com
Steric Effects: The bulky cyclohexyl group is a dominant feature, often dictating the regioselectivity and diastereoselectivity by sterically hindering the approach of the catalyst to certain parts of the allene. nsf.govumich.edu For example, in the second borocupration step of the trifunctionalization reaction, the cyclohexyl group blocks the re-face of the alkene intermediate, forcing the catalyst to attack the si-face. nsf.govumich.edu Similarly, in hydrosilylation reactions, the steric bulk of the silane itself can dictate the regiochemical outcome, with less hindered silanes yielding allylsilanes and bulkier silanes producing vinylsilanes. rsc.org Ligand size also plays a critical role; larger N-heterocyclic carbene (NHC) ligands on nickel catalysts enhance the formation of alkenylsilanes, while smaller NHC ligands on palladium favor allylsilanes. nih.gov
Electronic Effects: Electronic factors are also crucial. In the first borocupration, the preference for the boryl group to add to the central, more Lewis basic sp-carbon of the allene is an electronic effect. nsf.gov The second borocupration, in contrast to the first, relies more on electronic effects for its success. nsf.gov The interplay between the nucleophilicity and electrophilicity of the atoms in the catalyst and substrate determines the favored reaction pathway. nih.gov
Triple-Selectivities in Complex Cascade Reactions
Construction of Reaction Energy Profiles
Reaction energy profiles, constructed using computational methods, map the energy changes of a system as it progresses from reactants to products. libretexts.orgglowscotland.org.ukresearchgate.net These profiles are invaluable for understanding reaction mechanisms, identifying rate-determining steps, and explaining observed selectivities. nsf.govumich.eduunh.edu They depict the relative energies of reactants, intermediates, transition states, and products. libretexts.orgglowscotland.org.ukresearchgate.net
For the copper-catalyzed trifunctionalization of this compound, a comprehensive energy profile was constructed, detailing each step of the catalytic cycle. nsf.govumich.edu This profile illustrated why certain pathways are favored over others by showing the relative energy barriers (activation energies) for each potential step. nsf.govumich.edu
The construction of a reliable reaction energy profile requires the accurate calculation of the thermodynamic properties of all species involved, primarily their Gibbs free energies (ΔG) and enthalpies (ΔH). savemyexams.comresearchgate.netyoutube.comlibretexts.orgsolubilityofthings.com DFT is the most common method for these calculations in the context of complex organometallic reactions. nsf.govumich.edu
The Gibbs free energy, which combines enthalpy and entropy (ΔG = ΔH - TΔS), is the ultimate determinant of reaction spontaneity and the relative populations of species at equilibrium. savemyexams.comlibretexts.orgsolubilityofthings.com Enthalpy relates to the heat content and bond energies, while entropy relates to the degree of disorder. glowscotland.org.uksavemyexams.com
In the study of this compound's trifunctionalization, the Gibbs free energies for numerous intermediates and transition states were calculated. nsf.govumich.edu For instance, the activation barriers for the four possible regioisomeric pathways in the first borocupration were determined to be 18.7, 21.0, 23.3, and 50.3 kcal/mol, respectively. nsf.govumich.edu The pathway with the lowest barrier (18.7 kcal/mol) corresponds to the formation of the experimentally observed product, which is also the most thermodynamically stable intermediate. nsf.govumich.edu
The following table presents calculated relative energies for key steps in this reaction cascade:
| Species/Step | Description | Relative Energy (kcal/mol) | Reference |
| 3-TS | Transition state for σ-bond metathesis to form the active catalyst. | +16.2 | nsf.gov |
| 7 | Active catalyst intermediate (ICyCu–Bpin). | -15.6 | nsf.gov |
| 9a-TS | Lowest energy transition state for the first borocupration. | +18.7 | nsf.govumich.edu |
| 10a | Product of the first borocupration (lowest energy regioisomer). | -45.4 | nsf.govumich.edu |
| 14a-TS | Transition state for the second borocupration. | +11.4 | nsf.gov |
These calculations provide a quantitative basis for the observed high selectivity, demonstrating that the preferred reaction pathway is both kinetically accessible (lowest activation energy) and thermodynamically favorable (leads to the most stable intermediate). nsf.govumich.edu
Conformational Analysis of this compound and Intermediates
The three-dimensional shape, or conformation, of this compound and the various intermediates derived from it can significantly influence reactivity and selectivity. libretexts.orgcutm.ac.in The cyclohexyl group itself is not static and exists predominantly in a chair conformation, which can orient its substituents in either axial or equatorial positions. cutm.ac.inyoutube.com
In catalytic reactions, the orientation of the cyclohexyl group relative to the reactive allene moiety and the approaching catalyst is critical. nsf.gov During the second borocupration step of the trifunctionalization reaction, the intermediate alkene (13a) adopts a conformation where the large cyclohexyl group effectively blocks one face of the double bond. nsf.gov This conformational preference is the key to the high diastereoselectivity of this step, as it forces the catalyst to approach from the less hindered side. nsf.gov
Computational studies allow for the exploration of different possible conformations of reactants and intermediates and the calculation of their relative energies. nsf.gov This analysis helps to identify the most stable (lowest energy) conformations that are likely to be present in the reaction mixture and to understand how these conformations interact with the catalyst to determine the stereochemical outcome of the reaction. nsf.gov
Computational Studies of Metal-Allene Complexes
Radical Reaction Mechanisms
This compound participates in various radical reactions, and understanding the underlying mechanisms is key to controlling the outcome and stereoselectivity of these transformations.
Radical reactions often proceed through a chain mechanism involving initiation, propagation, and termination steps. lumenlearning.comtransformationtutoring.comyoutube.com In the context of this compound, radical additions typically involve the attack of a radical species on the allene. The regioselectivity of this attack is influenced by the substitution pattern of the allene. nih.gov For substituted allenes like this compound, the radical attack generally occurs at the central carbon (β-carbon) to form a more stable allylic radical intermediate. nih.gov
A common example is the bromine-radical mediated three-component coupling reaction. rsc.org In this process, a bromine radical, generated from the thermal decomposition of a radical initiator like AIBN and an allyl bromide, attacks the central carbon of this compound. rsc.org This forms a nucleophilic allyl radical, which then reacts with an electron-deficient alkene. The resulting electrophilic radical subsequently reacts with allyl bromide to yield the final product and regenerate the bromine radical, thus propagating the chain. rsc.org
The S_H2' (homolytic substitution at an unsaturated center) mechanism has been proposed in certain radical reactions of allenes. For example, in the reaction of allenes with 2-bromoallyl radical precursors, the proposed mechanism involves the generation of a 2-bromoallyl radical followed by an S_H2' reaction to give the addition product and regenerate the bromine radical. nih.gov
Stereoselectivity in radical reactions involving this compound is often governed by steric interactions. libretexts.orglibretexts.org In radical additions, the incoming radical will approach the allene from the least hindered face to minimize steric repulsion. libretexts.org
For instance, in the formation of (Z)-allylsilanes via cobalt-catalyzed hydrosilylation of this compound, the high (Z)-selectivity is attributed to steric repulsion between the bulky cyclohexyl group and the phosphine (B1218219) ligand on the cobalt catalyst in the transition state leading to the (E)-isomer. nih.govd-nb.info This steric clash disfavors the formation of the (E)-product, leading to the preferential formation of the (Z)-isomer. nih.govd-nb.info
Similarly, in radical additions where an allylic radical intermediate is formed, the subsequent reaction steps will proceed in a way that minimizes steric strain. The conformation of the allylic radical intermediate plays a crucial role in determining the final stereochemistry of the product. nih.gov
Interactive Data Table: Stereoselectivity in this compound Reactions
| Reaction | Catalyst/Reagent | Product | Selectivity | Rationale |
| Hydrosilylation | Co(acac)₂/xantphos, PhSiH₃ | (Z)-1-(Phenylsilyl)cyclohexylpropene | >98:2 (Z:E) | Steric repulsion between cyclohexyl group and ligand. nih.govd-nb.info |
| Three-component coupling | AIBN, Allyl bromide, Acrylonitrile | 2-Bromo-4-cyclohexylidene-6-cyanohex-1-ene | Z-favored | Steric repulsion in the allyl radical precursor. nih.govrsc.org |
Investigation of S_H2' (Homolytic Substitution) Reactions
Theoretical Investigations of Boron-Based Lewis Acid Catalysis
Theoretical studies have been crucial in understanding the role of boron-based Lewis acids in catalyzing reactions of allenes, including this compound. These studies often employ DFT calculations to map out reaction pathways and explain observed selectivities. nsf.govumich.edumiami.edu
In the context of copper-catalyzed trifunctionalization of terminal allenes using a diboron (B99234) reagent, computational analysis revealed that the regioselectivity of the initial borocupration step is controlled by both electronic and steric factors. nsf.govumich.eduacs.org The boryl group, acting as a Lewis acid, preferentially adds to the more Lewis basic sp-hybridized carbon of the allene. nsf.gov
Furthermore, in reactions involving chiral Lewis acids, computational models can help explain the origin of enantioselectivity. nih.govcardiff.ac.uk For example, in the copper-catalyzed cyanoborylation of this compound, DFT calculations showed that the enantioselectivity of the cyanation step is dictated by the steric effects of the chiral N-heterocyclic carbene (NHC) ligand. acs.org The bulky "wingtips" of the ligand effectively shield one face of the allyl cuprate (B13416276) intermediate, directing the attack of the cyano group to the other face. acs.org
These theoretical insights are invaluable for the rational design of new and improved catalytic systems for the functionalization of allenes. nsf.govumich.edu
Mechanistic Understanding of Chemo- and Regioselectivity in Carboborations
The carboboration of allenes, a reaction that installs both a carbon and a boron group across a double bond, is a powerful tool for chemical synthesis. The chemo- and regioselectivity of these reactions involving this compound have been explored through detailed mechanistic and computational studies, revealing a strong dependence on the specific reagents and catalytic systems employed.
One of the significant challenges in the functionalization of allenes is controlling the regioselectivity across the two orthogonal C=C double bonds. acs.org Furthermore, the presence of multiple reactive species can lead to issues with chemoselectivity. acs.org
In the context of copper-catalyzed cyanoborylation, this compound has been a key substrate for mechanistic investigations. acs.org The reaction of this compound with bis(pinacolato)diboron (B136004) (B₂pin₂) and an electrophilic cyanation agent, N-cyano-N-phenyl-p-toluenesulfonamide (NCTS), has been studied in detail. acs.org The use of an N-heterocyclic carbene (NHC)-copper complex was found to be crucial for achieving high yield and regioselectivity. acs.org
Computational studies using Density Functional Theory (DFT) have shed light on the origins of this selectivity. The regioselectivity of the initial borocupration step is governed by a combination of steric hindrance and electronic effects. acs.org The enantioselectivity, on the other hand, is primarily attributed to the steric properties of the NHC ligand, particularly the substituents on its "wingtips". acs.org
The proposed catalytic cycle for the cyanoborylation of this compound involves the formation of a borylcopper species. This species then undergoes a regioselective addition to the allene. The presence of bulky substituents on the NHC ligand helps to control the stereochemical outcome of the subsequent cyanation step. acs.org
The following table summarizes the optimization of ligands for the copper-catalyzed cyanoborylation of this compound, demonstrating the impact of the ligand on yield and selectivity.
Table 1: Ligand Optimization for the Cyanoborylation of this compound
| Entry | Ligand | Yield (%) | Regioselectivity |
|---|---|---|---|
| 1 | L1 | 45 | >99:1 |
| 2 | L2 | 62 | >99:1 |
| 3 | SIMes | 85 | >99:1 |
| 4 | L4 | 71 | >99:1 |
Reaction conditions: this compound, B₂(pin)₂, NCTS, copper catalyst with specified ligand. Data sourced from a 2020 study on enantioselective cyanoborylation. acs.org
In contrast to the successful copper-catalyzed cyanoborylation, attempts at a 1,2-carboboration of this compound using an in situ generated alkenylborane from the hydroboration of an alkyne with Piers' borane (B79455) (HB(C₆F₅)₂) were not successful. researchgate.net This highlights the critical role of the electronic nature of the allene substrate in certain carboboration reactions.
Mechanistic investigations and DFT computations for the reaction with arylallenes revealed a pathway involving a zwitterionic intermediate. researchgate.net The rate-determining transition state for these successful reactions benefits from the stabilization of a positive charge by the aryl group. researchgate.net In the case of this compound, the lack of an aryl group to stabilize this positive charge likely results in a prohibitively high activation barrier for the carboboration to occur. researchgate.net
Another transformation involving this compound is its cyclotrimerization, which can be catalyzed by Piers' borane. This reaction results in the formation of a trimer with a cis,trans-arrangement of the cyclohexyl substituents on the newly formed carbocycle. researchgate.net This outcome suggests a specific and controlled reaction pathway, although detailed mechanistic studies for this particular transformation are less extensively documented in the provided sources.
Advanced Spectroscopic Analysis Techniques in Cyclohexylallene Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique in the study of cyclohexylallene, providing detailed information about its structure, dynamics, and interactions. This powerful analytical method allows for the non-invasive investigation of molecules in solution. chemrxiv.org
¹H NMR for Reaction Monitoring, Yield Determination, and Regioisomer Analysis
¹H NMR spectroscopy is instrumental in tracking the progress of chemical reactions involving this compound. magritek.comresearchgate.net By acquiring spectra at regular intervals, researchers can monitor the consumption of starting materials and the formation of products. chemrxiv.orgmagritek.com This real-time analysis provides deep insights into reaction kinetics and mechanisms. magritek.com For instance, in the rhenium-catalyzed reactions of this compound, ¹H NMR monitoring revealed the transformation of the allene's double bond. scispace.com
Furthermore, ¹H NMR is a quantitative method used to determine the yield of a reaction. researchgate.net By adding a known amount of an internal standard to the reaction mixture, the yield of the product can be calculated from the integral values of the respective NMR signals. rsc.org This technique offers a precise way to quantify the efficiency of a synthetic procedure. researchgate.net
Distinguishing between regioisomers, which are isomers with the same molecular formula but different arrangements of atoms, is another critical application of ¹H NMR. news-medical.net The chemical shifts and coupling patterns in the ¹H NMR spectrum are highly sensitive to the local electronic environment of the protons. oxinst.com In reactions that can produce multiple isomeric products, such as the N1 and N2-alkylation of certain compounds with this compound, ¹H NMR analysis of the crude reaction mixture is essential for identifying and quantifying the different regioisomers formed. figshare.comnih.gov The distinct signals in the aromatic and other regions of the spectrum allow for the unambiguous assignment of each isomer. unimi.it
A representative ¹H NMR spectrum of this compound shows characteristic signals for the different protons in the molecule. wiley-vch.de The protons of the cyclohexyl ring typically appear as a complex multiplet, while the allenic protons have distinct chemical shifts. wiley-vch.de
Table 1: Representative ¹H NMR Data for this compound
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| Cyclohexyl H | 1.01-1.33 | m | |
| Cyclohexyl H | 1.66-1.78 | m | |
| Cyclohexyl H | 1.96 | dtt | 14.2, 6.4, 3.2 |
| Allenic CH₂ | 4.66 | dd | 6.6, 3.2 |
| Allenic CH | 5.07 | dt | 6.6, 6.4 |
Data sourced from a study in CDCl₃ at 400 MHz. wiley-vch.de
¹³C NMR for Carbon Skeleton Elucidation
¹³C NMR spectroscopy is a vital tool for determining the carbon framework of this compound and its derivatives. ceitec.cz Unlike ¹H NMR, ¹³C NMR spectra are typically acquired with proton decoupling, resulting in a single peak for each unique carbon atom. libretexts.org This simplifies the spectrum and allows for the direct observation of the carbon skeleton. ucl.ac.uk
The chemical shifts in a ¹³C NMR spectrum provide valuable information about the electronic environment of each carbon atom. libretexts.org For this compound, the sp-hybridized central carbon of the allene (B1206475) group appears at a very distinct downfield shift, while the sp²-hybridized terminal carbons of the allene and the sp³-hybridized carbons of the cyclohexyl ring resonate at characteristic upfield positions. wiley-vch.de The presence of these signals confirms the existence of the allenic functional group and the cyclohexyl moiety. docbrown.info
The number of signals in the ¹³C NMR spectrum indicates the number of chemically non-equivalent carbon atoms, which is useful for assessing molecular symmetry. docbrown.info
Table 2: ¹³C NMR Chemical Shifts for this compound
| Carbon | Chemical Shift (δ, ppm) |
|---|---|
| C (allene, central) | 207.3 |
| CH (allene) | 96.0 |
| CH₂ (allene) | 75.4 |
| CH (cyclohexyl) | 36.7 |
| CH₂ (cyclohexyl) | 33.0 |
| CH₂ (cyclohexyl) | 26.2 |
| CH₂ (cyclohexyl) | 26.1 |
Data recorded in CDCl₃ at 100.4 MHz. wiley-vch.de
¹¹B NMR for Boron-Containing Species Characterization
In studies involving boron-containing reagents or catalysts with this compound, ¹¹B NMR spectroscopy is an indispensable technique for characterizing the boron species. nottingham.ac.uk Boron has two NMR-active isotopes, ¹¹B (spin I = 3/2, 80.4% natural abundance) and ¹⁰B (spin I = 3, 19.6% natural abundance). blogspot.com ¹¹B NMR is more commonly used due to the higher natural abundance and more favorable nuclear properties of the ¹¹B isotope.
The chemical shift in an ¹¹B NMR spectrum is highly sensitive to the coordination number and the nature of the substituents on the boron atom. sdsu.edu For example, tricoordinate boranes resonate in a different region of the spectrum compared to tetracoordinate boronate species. mdpi.com This allows researchers to monitor the transformation of boron-containing compounds during a reaction. The coupling between boron and attached protons can provide further structural information, though proton-decoupled spectra are often used for simplicity. blogspot.comsdsu.edu
Specialized NMR Techniques for Dynamic Behavior Studies (e.g., SSTD NMR for Ligand Exchange)
The dynamic behavior of this compound, particularly when coordinated to a metal center, can be investigated using specialized NMR techniques. acs.org One such powerful method is Spin Saturation Transfer Difference (SSTD) NMR, which is used to study chemical exchange processes, including ligand exchange. acs.orgrsc.org
The SSTD NMR method measures the transfer of spin saturation from one chemical site to another. acs.org In the context of a platinum-cyclohexylallene complex, SSTD NMR has been employed to study the kinetics of the exchange between coordinated and free this compound. acs.org By measuring the rate of saturation transfer, kinetic and thermodynamic parameters for the ligand exchange process can be determined. acs.org This technique has proven valuable for elucidating the mechanism of ligand dissociation and association in organometallic complexes of this compound. acs.org
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a fundamental technique used to identify functional groups and probe the vibrational modes of molecules like this compound. wikipedia.orgtanta.edu.eg When a molecule is exposed to infrared radiation, it absorbs energy at specific frequencies that correspond to its natural vibrational frequencies. jasco-global.comyoutube.com
Identification of Molecular Vibrations and Functional Groups
The IR spectrum of this compound displays characteristic absorption bands that are diagnostic of its specific structural features. oregonstate.edu The most prominent of these is the asymmetric stretching vibration of the C=C=C allenic group, which typically appears as a strong absorption band in the region of 1950-1960 cm⁻¹. wiley-vch.de This band is a clear indicator of the presence of the allene functional group. libretexts.orglibretexts.org
Other important vibrations include the C-H stretching and bending modes. The stretching vibrations of the sp²-hybridized C-H bonds of the allene usually appear at higher wavenumbers than those of the sp³-hybridized C-H bonds of the cyclohexyl ring. libretexts.org Bending vibrations, particularly the out-of-plane bending of the terminal allenic hydrogens, can also provide structural information. libretexts.org
Table 3: Characteristic IR Absorption Frequencies for this compound
| Vibrational Mode | Frequency (cm⁻¹) |
|---|---|
| Allene C=C=C stretch | 1955 |
| C-H bend (allene) | 840 |
| C-H bend (cyclohexyl) | 1448 |
Data from a neat sample. wiley-vch.de
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is an analytical technique that measures the absorption of ultraviolet or visible light by a molecule. shu.ac.ukazooptics.com This absorption corresponds to the excitation of electrons from lower to higher energy molecular orbitals. libretexts.org For organic molecules like this compound, this technique is particularly useful for studying electronic transitions involving π electrons. shu.ac.uklibretexts.org
The absorption of UV or visible radiation in organic molecules is primarily associated with the excitation of outer electrons. shu.ac.uk In molecules with unsaturated functional groups, such as the allene moiety in this compound, n → π* and π → π* transitions are the most common. shu.ac.ukazooptics.com These transitions occur when an electron moves from a non-bonding (n) or a π bonding molecular orbital to a π* antibonding molecular orbital. libretexts.org The energy required for these transitions falls within the UV-Vis range of the electromagnetic spectrum. libretexts.org
The resulting UV-Vis spectrum is a plot of absorbance versus wavelength. msu.edu The wavelength of maximum absorbance is denoted as λmax. azooptics.com For conjugated systems, as the extent of conjugation increases, the energy gap for π → π* transitions narrows, leading to absorption at longer wavelengths. libretexts.org While this compound itself is not a highly conjugated system, its allenic functional group provides the π electrons necessary for these transitions. shu.ac.uk
UV-Vis spectroscopy is also a powerful tool for the quantitative determination of a compound in a solution, based on the Beer-Lambert Law. shu.ac.uksolubilityofthings.com This law establishes a linear relationship between absorbance, concentration, molar absorptivity (a measure of how strongly a chemical species absorbs light at a given wavelength), and the path length of the light through the sample. shu.ac.ukuomustansiriyah.edu.iq By creating a calibration curve with standard solutions of known concentrations, the concentration of this compound in an unknown sample can be accurately determined. uomustansiriyah.edu.iq The technique is valued for being non-destructive, fast, and relatively inexpensive. sci-hub.semdpi.com
Table 1: Typical Electronic Transitions in Organic Molecules
| Transition | Description | Typical Wavelength Range (nm) |
| σ → σ | Excitation of an electron from a σ bonding orbital to a σ antibonding orbital. libretexts.org | < 200 |
| n → σ | Excitation of an electron from a non-bonding orbital to a σ antibonding orbital. azooptics.com | 190 - 400 |
| π → π | Excitation of an electron from a π bonding orbital to a π antibonding orbital. azooptics.com | 200 - 700 |
| n → π | Excitation of an electron from a non-bonding orbital to a π antibonding orbital. azooptics.com | 200 - 700 |
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. thermofisher.com It is widely used for the identification and structural elucidation of organic compounds. wikipedia.org The process generally involves ionizing the sample, separating the ions based on their m/z ratio, and then detecting them. thermofisher.com
High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is a soft ionization technique that is particularly useful for analyzing molecules without causing significant fragmentation. primescholars.commdpi.com In ESI, a solution of the analyte is passed through a highly charged capillary, creating an aerosol of charged droplets. mdpi.com As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions from the analyte molecules. mdpi.com
HR-ESI-MS provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule. primescholars.comresearchgate.net This capability is crucial for confirming the identity of synthesized compounds like this compound and for identifying unknown products or intermediates in a reaction mixture. mdpi.comresearchgate.net The technique can detect a wide range of molecular weights and can be used to analyze complex mixtures. primescholars.comrsc.org
Table 2: Key Features of High-Resolution ESI-MS
| Feature | Description |
| Ionization Method | Electrospray Ionization (ESI) mdpi.com |
| Mass Analyzer | High-resolution analyzers like Time-of-Flight (TOF) or Orbitrap mdpi.com |
| Key Advantage | Provides highly accurate mass measurements for elemental formula determination researchgate.netresearchgate.net |
| Fragmentation | Minimal, as it is a "soft" ionization technique primescholars.com |
| Applications | Identification of reaction products, intermediates, and analysis of complex mixtures mdpi.comrsc.org |
Gas chromatography-mass spectrometry combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. thermofisher.comwikipedia.org In GC-MS, the sample is first vaporized and separated into its components in a GC column. thermofisher.com The separated components then enter the mass spectrometer, where they are ionized, typically by electron ionization (EI), which causes fragmentation. thermofisher.comnist.gov
The resulting mass spectrum shows the molecular ion (if stable enough to be observed) and a series of fragment ions. nist.gov The fragmentation pattern is a unique "fingerprint" for a molecule and can be used for its identification by comparing it to spectral libraries. nih.govresearchgate.net GC-MS is a robust technique for identifying and quantifying volatile and semi-volatile compounds like this compound in complex mixtures. thermofisher.com It can be used to analyze reaction products and assess sample purity. nist.govnih.gov
Table 3: Comparison of ESI-MS and GC-MS for this compound Analysis
| Feature | High-Resolution ESI-MS | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Sample Introduction | Liquid solution infused directly or via liquid chromatography mdpi.com | Vaporized sample separated by a gas chromatography column thermofisher.com |
| Ionization | Soft (Electrospray Ionization) primescholars.com | Hard (typically Electron Ionization) nist.gov |
| Fragmentation | Minimal, primarily molecular ion observed primescholars.com | Extensive, produces a characteristic fragmentation pattern nist.govresearchgate.net |
| Primary Use | Accurate mass determination and elemental composition researchgate.net | Compound identification via spectral library matching and quantification nih.gov |
| Suitability for this compound | Confirms molecular formula | Identifies and quantifies in mixtures, provides structural information from fragments |
High-Resolution Electrospray Ionization (ESI-MS)
Gas Chromatography (GC)
Gas chromatography is a powerful separation technique used to analyze volatile compounds. phenomenex.com It is essential for monitoring the progress of chemical reactions and determining the purity of the resulting products. scioninstruments.com
In the context of this compound synthesis, GC is an invaluable tool for monitoring the reaction's progress. nih.govscioninstruments.com By taking small aliquots of the reaction mixture at different time intervals and analyzing them by GC, chemists can determine the extent of conversion of the starting materials into this compound. researchgate.net The area under each peak in the resulting chromatogram is proportional to the concentration of the corresponding component. youtube.com
To accurately determine reaction conversion and product purity, an internal standard—a compound of known concentration that is added to the sample—is often used. rsc.org This helps to correct for variations in injection volume and detector response. researchgate.net After the reaction is complete, GC analysis of the crude product mixture can be used to assess its purity by comparing the peak area of this compound to the areas of any remaining starting materials or byproducts. youtube.comavivanalytical.com This information is critical for optimizing reaction conditions and for deciding on the necessary purification steps. scioninstruments.comhidenanalytical.com
Table 4: Application of GC in this compound Synthesis
| Application | Method | Information Obtained |
| Reaction Monitoring | Analysis of reaction aliquots over time researchgate.net | Rate of consumption of reactants and formation of products beilstein-journals.org |
| Conversion Calculation | Comparison of reactant peak area before and after reaction researchgate.net | Percentage of starting material converted to product(s) |
| Purity Assessment | Analysis of the final reaction mixture youtube.com | Relative percentage of this compound and any impurities |
| Quantitative Analysis | Use of an internal standard and calibration curves rsc.orgavivanalytical.com | Precise concentration of this compound in the product mixture |
Thin Layer Chromatography (TLC)
Thin Layer Chromatography is a rapid, cost-effective, and widely used qualitative technique for monitoring the progress of chemical reactions. figshare.comlibretexts.orgyork.ac.uk Its simplicity and speed make it an indispensable tool in synthetic chemistry laboratories for quickly assessing the consumption of starting materials and the formation of products. figshare.comkhanacademy.org
In the context of this compound research, TLC is employed to qualitatively monitor the conversion of this compound to its desired products. This is achieved by comparing the chromatographic behavior of the reaction mixture over time to that of the starting material. The principle of TLC relies on the differential partitioning of compounds between a stationary phase (typically silica (B1680970) gel coated on a plate) and a mobile phase (an eluting solvent or solvent mixture). khanacademy.orgutoronto.ca
A typical procedure for monitoring a reaction involving this compound, such as its protoboration, involves spotting the starting allene, a co-spot (a mixture of the starting material and the reaction mixture), and the reaction mixture itself onto a TLC plate at regular intervals. acs.org The plate is then developed in a suitable solvent system. As the reaction progresses, the spot corresponding to this compound diminishes in intensity, while a new spot corresponding to the product appears. The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane. ualberta.ca
The retention factor (Rf), defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter in TLC analysis. libretexts.orgkhanacademy.org Different compounds will have different Rf values under the same conditions. For instance, in a reaction where this compound is converted to a more polar product, the product will have a lower Rf value than the starting allene.
Table 1: Representative TLC Data for Monitoring a Reaction of this compound
| Time (hours) | Starting Material (this compound) Spot | Product Spot | Rf of Starting Material | Rf of Product |
| 0 | Present | Absent | 0.75 | - |
| 1 | Present | Present | 0.75 | 0.40 |
| 2 | Faint | Present | 0.75 | 0.40 |
| 3 | Absent | Present | - | 0.40 |
Note: The Rf values are illustrative and depend on the specific reaction and TLC conditions (e.g., solvent system, stationary phase).
Visualization of the spots on the TLC plate is typically achieved using a UV lamp, as many organic compounds are UV-active. york.ac.uk Alternatively, chemical staining agents can be used to visualize compounds that are not UV-active.
Single Crystal X-ray Diffraction (XRD)
In the field of this compound chemistry, single crystal XRD is particularly valuable for elucidating the solid-state structure of its organometallic complexes. The formation of metal complexes can lead to intricate molecular architectures that can only be definitively determined through X-ray crystallography.
Research has shown that this compound can react with various transition metal complexes, such as those of osmium and rhenium, to form novel organometallic compounds. ualberta.caimperial.ac.uk The precise coordination mode of the this compound-derived ligand to the metal center, as well as the geometry of the resulting complex, can be established through XRD analysis.
For example, the reaction of this compound with an isopropenyldiisopropylphosphine osmium complex leads to the formation of an allylphosphinomethanide derivative. The structure of this complex has been confirmed by single-crystal X-ray diffraction analysis. acs.org Similarly, rhenium complexes involving this compound have been synthesized and their structures investigated, providing insight into the reactivity of the allene moiety. imperial.ac.uk
The process involves growing a suitable single crystal of the organometallic complex, which is then irradiated with X-rays. The diffraction pattern produced is analyzed to generate an electron density map, from which the atomic positions can be determined. umich.edu The resulting structural data, including unit cell dimensions, bond lengths, and bond angles, are often deposited in crystallographic databases, making them accessible to the wider scientific community. nih.govic.ac.uk
Table 2: Illustrative Crystallographic Data for an Organometallic Complex
| Parameter | Value |
| Chemical Formula | C34H26BF4N4O3Re |
| Crystal System | Monoclinic |
| Space Group | P2(1)/c |
| a (Å) | 18.327(2) |
| b (Å) | 14.1537(14) |
| c (Å) | 23.511(3) |
| α (°) | 90.00 |
| β (°) | 96.263(6) |
| γ (°) | 90.00 |
| Volume (ų) | 6062.4(11) |
| Z | 8 |
Note: This data is for a representative rhenium complex and serves to illustrate the type of information obtained from a single crystal XRD experiment. rsc.org
Applications and Synthetic Utility of Cyclohexylallene Transformations
Preparation of Organosilanes as Versatile Synthetic Intermediates
Organosilanes are highly valued in organic synthesis due to their stability and the diverse range of transformations they can undergo. acs.org The hydrosilylation of cyclohexylallene, which involves the addition of a silicon-hydrogen bond across a carbon-carbon double bond, provides a direct and atom-economical route to various types of organosilanes. d-nb.info This process can be catalyzed by various transition metals, with the choice of catalyst and reaction conditions dictating the regioselectivity and stereoselectivity of the product. acs.orgd-nb.info
Synthesis of Linear Allylsilanes
The molybdenum-catalyzed hydrosilylation of this compound offers an efficient method for the preparation of linear allylsilanes. acs.org This reaction proceeds smoothly and with high selectivity, affording the desired products in good yields. acs.org The use of molybdenum hexacarbonyl, Mo(CO)6, as a catalyst has been shown to be effective for this transformation. acs.org Computational studies, specifically Density Functional Theory (DFT), have provided insight into the reaction mechanism, revealing that it involves a series of steps including hydromolybdation, Si-H oxidative addition, and reductive elimination. acs.org
A cobalt-based catalytic system has also been developed for the regioselective and stereoselective hydrosilylation of allenes, including this compound, to produce linear cis-allylsilanes. d-nb.infonih.gov This method utilizes a catalyst generated in situ from a cobalt precursor and a phosphine-based ligand, operating under mild conditions to yield the desired products with high stereoselectivity. d-nb.infonih.gov
| Catalyst System | Substrate | Product Type | Key Features |
| Mo(CO)6 | This compound | Linear Allylsilane | High linear selectivity. acs.org |
| Co(acac)2 / Phosphine (B1218219) Ligand | This compound | Linear (Z)-Allylsilane | High Z-selectivity. d-nb.infonih.gov |
| Pd-NHC | This compound | Allylsilane | Regioselectivity dependent on NHC ligand. nih.gov |
Formation of Alkynylallylsilanes
A notable application of the molybdenum-catalyzed hydrosilylation is the chemoselective reaction of this compound with alkynylsilanes. This reaction efficiently produces alkynylallylsilanes with both linear and Z selectivity. acs.org This transformation is significant as it represents a rare instance of hydrosilylating a carbon-carbon double bond in the presence of a carbon-carbon triple bond, providing a novel route to these bifunctional molecules. acs.org
Generation of Vinylsilanes
The hydrosilylation of allenes can also be directed to form vinylsilanes, which are isomers of allylsilanes. d-nb.info The regioselectivity of the hydrosilylation of terminal allenes is a significant challenge, as the reaction can potentially yield multiple isomeric products. d-nb.info While many methods favor the formation of allylsilanes, specific catalytic systems can promote the synthesis of vinylsilanes. d-nb.infonih.gov The choice of the N-heterocyclic carbene (NHC) ligand in palladium-catalyzed hydrosilylations plays a crucial role in determining the regiochemical outcome, with bulkier ligands favoring the formation of vinylsilanes. nih.gov
Access to Densely Functionalized Organic Molecules
The transformation of this compound provides a powerful platform for the synthesis of densely functionalized organic molecules, which are compounds bearing multiple functional groups in close proximity. nsf.govumich.edu These complex structures are often challenging to synthesize through traditional methods.
Efficient Synthesis of Trifunctionalized Products with Controlled Selectivity
A copper-catalyzed cascade trifunctionalization of terminal allenes, including this compound, has been developed. nsf.govumich.edunsf.gov This process involves the simultaneous introduction of three different functional groups onto the allene (B1206475) backbone with high levels of regio-, chemo-, and diastereoselectivity. nsf.govumich.edu The reaction utilizes bis(pinacolato)diboron (B136004) (B2pin2) as a borylation agent and N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) as a cyanation source. nsf.govumich.edu The process consists of a sequence of borocupration, electrophilic cyanation, and a second borocupration, leading to a 1,2,3-trifunctionalized product. nsf.govumich.edu
Detailed mechanistic studies using Density Functional Theory (DFT) calculations have elucidated the reaction pathway, providing a rationale for the observed high selectivities. nsf.govumich.edu This method offers an efficient route to complex and highly functionalized molecules from simple starting materials. nsf.govumich.edunsf.gov
| Reaction Type | Catalyst | Reagents | Product | Selectivity |
| Trifunctionalization | Copper(I) with ICy ligand | B2pin2, NCTS | 1,2,3-Trifunctionalized product | High regio-, chemo-, and diastereoselectivity. nsf.govumich.edu |
| Cyanoborylation | Copper(I) with NHC ligand | B2pin2, NCTS | β-Boryl allyl nitrile | High chemo-, regio-, and enantioselectivity. researchgate.netacs.org |
Construction of Substituted 1,3-Dienes
Substituted 1,3-dienes are important structural motifs in organic chemistry, serving as versatile intermediates in various synthetic transformations, including cycloaddition reactions. organic-chemistry.orgacs.org A palladium-catalyzed reaction has been developed for the synthesis of 1,3-dienes from allenes and organic halides. organic-chemistry.orgacs.orgorganic-chemistry.org
In this reaction, this compound reacts with a range of aryl and vinylic halides in the presence of a palladium catalyst, such as Pd(dba)2, and a base like potassium carbonate. organic-chemistry.orgacs.org This method provides good yields of the corresponding diene products. organic-chemistry.orgacs.org The reaction mechanism is proposed to involve the oxidative addition of the organic halide to the palladium(0) catalyst, followed by coordination and insertion of the allene, and subsequent deprotonation to yield the 1,3-diene. organic-chemistry.org This approach offers a novel and effective strategy for constructing substituted 1,3-dienes. organic-chemistry.orgacs.org
| Reactants | Catalyst | Base | Solvent | Product |
| This compound, Aryl/Vinylic Halide | Pd(dba)2 | K2CO3 | DMA | Substituted 1,3-Diene. organic-chemistry.orgacs.org |
Generation of Polysubstituted Benzene (B151609) Derivatives
The transformation of this compound serves as a pathway for the creation of polysubstituted benzene derivatives. One notable method involves a ruthenium-catalyzed [2+2+2] cycloaddition. This reaction demonstrates high chemo- and regioselectivity when reacting 1,6-diynes with various allenes, including this compound, to yield a diverse array of polysubstituted benzene derivatives. researchgate.net
Another innovative approach is the one-pot multi-component cyclization reaction. This process brings together pyridine (B92270), ethyl α-bromoacetate, malononitrile, and an aromatic aldehyde to produce polysubstituted benzene derivatives with a novel substitution pattern. rsc.org The synthesis of these complex molecules often requires careful consideration of the order of reactions and the directing effects of substituents already present on the benzene ring. libretexts.orgopenstax.orgyoutube.com
Stereocontrolled Synthesis and Access to Chiral Compounds
The unique structure of this compound allows for its use in stereocontrolled synthesis, providing access to a variety of chiral compounds.
Enantioselective Synthesis of Chiral Cyclohexenylallenes
A significant achievement in this area is the copper(I)-catalyzed enantioselective synthesis of chiral cyclohexenylallenes. dntb.gov.uarsc.orgresearchgate.net This method involves the reaction of 1-enynes, aldehydes, and chiral secondary amines, proceeding through a chiral propargylamine (B41283) intermediate. researchgate.net The process yields chiral cyclohexenylallenes in good yields (up to 79%) and with high enantioselectivities (up to 99% ee). dntb.gov.uaresearchgate.net
Table 1: Copper(I)-Catalyzed Enantioselective Synthesis of Chiral Cyclohexenylallenes
| Entry | Reactants | Catalyst | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | 1-Enyne, Aldehyde, Chiral Secondary Amine | CuI | Up to 79 | Up to 99 |
Data sourced from multiple studies highlighting the efficacy of this catalytic system. dntb.gov.uaresearchgate.net
Transfer of Axial to Center Chirality via Cycloaddition
The axial chirality inherent in allenes can be effectively transferred to a new stereocenter during cyclization reactions. rsc.org A notable example is the ytterbium(III)-catalyzed [4+2] cycloaddition of chiral cyclohexenylallenes. dntb.gov.uarsc.org This process facilitates the transfer of axial chirality from the allene to a central chirality in the resulting cycloadduct. dntb.gov.uarsc.org A similar transfer of chirality has been observed in thermal, intramolecular [2+2] cycloaddition reactions of allene-ynes, which produce non-racemic spirooxindoles with a high degree of chirality transfer (greater than 95%). beilstein-journals.org This principle of transferring existing chirality is a powerful tool in asymmetric synthesis. msu.edu
Enantioselective Cyclopropanations of Allenes
The development of enantioselective cyclopropanation of allenes represents another key application of this compound in stereocontrolled synthesis. Metal-catalyzed cyclopropanation reactions, often employing rhodium or ruthenium catalysts, can form cyclopropane (B1198618) rings from an alkene and a metal carbenoid. wikipedia.org For instance, a Ru(II)-Ph-Pheox catalyzed asymmetric cyclopropanation of this compound has been reported. These reactions can proceed with high levels of enantio- and diastereoinduction, as demonstrated in organocatalytic cyclopropanation methods. nih.gov The stereoselectivity of such reactions is often influenced by a delicate balance of various mechanistic pathways. diva-portal.org
Synthesis of Diverse Heterocyclic Compounds
This compound is a valuable precursor for the synthesis of a variety of heterocyclic compounds.
Alkenylated Pyridine Derivatives
A direct and atom-economical route to alkenylated pyridine derivatives is the catalytic C-H bond addition of pyridines to allenes. riken.jp This transformation, which can be achieved using a half-sandwich scandium catalyst, is highly regio- and stereoselective. riken.jp The reaction results in the addition of the pyridyl unit to the central carbon of the allene and a hydrogen atom to the terminal carbon, leading to branched alkenylation products. riken.jp This method provides a new family of alkenylated pyridine derivatives that are otherwise challenging to synthesize. riken.jp
Table 2: Scandium-Catalyzed C-H Addition of Pyridine to this compound
| Catalyst System | Solvent | Temperature (°C) | Product | Selectivity |
| Sc Catalyst (5 mol%), [Ph3C][B(C6F5)4] (5 mol%) | Toluene | 70 | Branched Alkenylation Product | Regio- and Stereoselective |
This table summarizes the conditions for the highly selective synthesis of alkenylated pyridine derivatives. riken.jp
Furanone Derivatives via Three-Component Coupling
The synthesis of furanone derivatives, core structures in many natural products and biologically active compounds, can be achieved through multicomponent coupling reactions involving allenes. One notable method is the rhodium-catalyzed three-component coupling cyclization. In this approach, 2,3-allenoic acids and 2,3-allenols can be coupled in the presence of a catalyst like [Cp*RhCl2]2 and a copper salt such as Cu(OAc)2·H2O to yield furanone derivatives. researchgate.netacs.orgresearchgate.net While this reaction demonstrates the utility of the allene functional group, specific examples detailing the use of this compound in such three-component couplings to directly form furanone derivatives are not extensively documented in the provided research.
Another related transformation is the PdCl2-catalyzed two-component cross-coupling cyclization between 2,3-allenoic acids and 2,3-allenols, which produces 4-(1',3'-dien-2'-yl)-2(5H)-furanone derivatives. This reaction proceeds through steps including oxypalladation, insertion, and β-hydroxide elimination. The versatility of allenes in these cyclization reactions suggests the potential for this compound to serve as a substrate, although specific adaptations of the reaction conditions might be necessary to accommodate its specific steric and electronic properties.
Functionalized Chromans via Formal [4+2]-Cycloaddition
Functionalized chromans are significant heterocyclic motifs found in a wide array of natural products and pharmacologically active molecules. A powerful method for their synthesis involves the formal [4+2]-cycloaddition (Diels-Alder type) reaction, where ortho-quinone methides (o-QMs) act as the four-atom component. nih.gov Research has shown that o-QMs can react with arylallenes in a regioselective manner to furnish 3-methylene-2-arylchromans. researchgate.net This reaction proceeds at the styrenyl olefin of the arylallene.
While the literature prominently features arylallenes in this specific transformation, the fundamental reactivity of the allene moiety suggests that this compound could potentially serve as a dienophile in similar formal [4+2]-cycloadditions. The reaction of o-QMs, generated in situ from precursors like o-hydroxybenzyl acetates, with unactivated alkenes can be catalyzed by Brønsted acids to yield chromane (B1220400) structures with high stereoselectivity. rsc.orgnih.gov Given that allenes possess alkene-like reactivity, it is plausible that this compound could engage in these cycloadditions to produce cyclohexyl-substituted chromans, although the specific conditions and catalyst systems may require optimization. nih.govresearchgate.net
Application as Intermediates in Pharmaceutical and Natural Product Synthesis
This compound has proven to be a valuable intermediate in the synthesis of complex molecules, particularly in the pharmaceutical industry. Its unique reactivity allows for the stereocontrolled introduction of a cyclohexyl moiety, which is a common feature in many drug candidates.
Precursors for JAK Inhibitors (e.g., Ruxolitinib)
A prominent application of this compound is in the synthesis of Ruxolitinib, a Janus kinase (JAK) inhibitor used for the treatment of myelofibrosis. nih.govresearchgate.netwikipedia.org The synthesis of Ruxolitinib involves the crucial step of coupling a substituted pyrazole (B372694) ring with this compound. researchgate.net This transformation establishes the chiral center of the final drug molecule.
One reported synthetic route involves a rhodium-catalyzed coupling of a 4-bromopyrazole derivative with this compound to generate the corresponding alkene intermediate. nih.govresearchgate.net This is followed by a sequence of hydroboration and oxidation to yield an aldehyde, which is then converted to the final product through a Suzuki reaction. researchgate.net Another approach utilizes an asymmetric addition reaction of a substituted pyrazole to this compound, which directly sets the stereochemistry required for Ruxolitinib. mdpi.com This step is followed by hydroboration and oxidation to form a key intermediate that is further elaborated to the final active pharmaceutical ingredient. mdpi.com The use of this compound in these syntheses highlights its role in providing the specific (R)-enantiomer of the cyclopentylnitrile portion of the Ruxolitinib structure, demonstrating the atom economy and stereoselectivity achievable with this starting material. nih.govmdpi.com
| Inhibitor | Precursor Role of this compound | Key Reaction Type |
| Ruxolitinib | Provides the chiral cyclopentyl moiety after transformation. | Rhodium-catalyzed coupling or Asymmetric addition with a pyrazole derivative. nih.govresearchgate.netmdpi.com |
Preparation of Complex Molecular Scaffolds
The inherent reactivity and stereochemical potential of this compound make it an excellent starting point for the construction of complex molecular architectures, including polycyclic and densely functionalized cyclic systems.
Access to Polycyclic Structures
This compound can be utilized to generate polycyclic structures through various cycloaddition strategies. One direct method is the cyclotrimerization of this compound itself. Catalyzed by strong Lewis acids like Piers' borane (B79455) (HB(C6F5)2), this compound can undergo cyclotrimerization to form a polycyclic product. researchgate.netresearchgate.net
Furthermore, intramolecular cycloaddition reactions of substrates containing both a this compound moiety and a diene or dienophile can lead to the formation of complex fused or bridged polycyclic systems. researchgate.netmdpi.com For instance, intramolecular Diels-Alder reactions, where the diene and dienophile are part of the same molecule, are a powerful tool for creating polycyclic compounds with high stereoselectivity. mdpi.comresearchgate.net By designing a molecule that incorporates a this compound unit as the dienophile and a suitable diene connected by a tether, a subsequent intramolecular [4+2] cycloaddition can forge a new cyclic framework fused to the cyclohexyl ring. Similarly, rhodium-catalyzed intramolecular [2+2+2] cycloadditions involving an allene, an alkyne, and an alkene (allene-yne-ene) can produce intricate polycyclic products. nih.gov These strategies open avenues to novel polycyclic scaffolds that are otherwise difficult to access. acs.orgrsc.org
| Reaction Type | Catalyst/Conditions | Resulting Structure Type |
| Cyclotrimerization | Piers' borane | Polycyclic trimer |
| Intramolecular [4+2] Cycloaddition | Thermal/Lewis Acid | Fused or Bridged Polycycles mdpi.comresearchgate.net |
| Intramolecular [2+2+2] Cycloaddition | Rhodium(I) complexes | Fused Polycycles with three contiguous stereocenters nih.gov |
Synthesis of Densely Functionalized Cyclic Molecules
This compound is an excellent substrate for reactions that install multiple functional groups in a single, highly selective step, leading to densely functionalized cyclic molecules. A key example is the copper-catalyzed trifunctionalization of terminal allenes. This cascade process involves the simultaneous addition of two boryl groups and a cyano group across the allene's double bonds.
The reaction with this compound, using bis(pinacolato)diboron (B2pin2) and an electrophilic cyanation reagent like N-cyano-N-phenyl-p-toluenesulfonamide (NCTS), proceeds with outstanding regio-, chemo-, and diastereoselectivity. The process is thought to involve a sequence of borocupration, electrophilic cyanation, and a second borocupration, ultimately yielding a densely functionalized product. Such molecules, containing vicinal boryl and cyano groups on a cyclohexyl-substituted allyl scaffold, are valuable synthetic intermediates that can be further elaborated into a variety of complex structures. This method exemplifies how the reactivity of this compound can be harnessed to rapidly build molecular complexity from a simple starting material.
Development of Novel Synthetic Entries to Specific Functionalities
The unique reactivity of the cumulated double bonds in this compound makes it a valuable precursor for the development of novel synthetic methods, enabling access to specific and often complex molecular functionalities. Researchers have leveraged the distinct electronic and steric properties of this compound to achieve highly selective transformations, leading to the formation of valuable building blocks for organic synthesis.
Synthesis of α-Trifluoromethylated Enones
The introduction of a trifluoromethyl (CF₃) group into organic molecules is of significant interest due to the unique properties it imparts, including enhanced metabolic stability and lipophilicity. A direct and efficient method for the synthesis of α-trifluoromethylated enones has been developed utilizing the radical trifluoromethylation of allenes. lookchem.com
This approach has been successfully applied to unactivated allenes, including this compound. lookchem.comunipv.it The reaction employs sodium trifluoromethanesulfinate (CF₃SO₂Na or Langlois's reagent) as an inexpensive and readily available source of the trifluoromethyl radical. The process is catalyzed by a silver salt, typically silver(I) oxide (Ag₂O), in the presence of an oxidant. unipv.it
In a typical procedure, the reaction of this compound with three equivalents of CF₃SO₂Na is carried out in dimethylformamide (DMF) at room temperature. The use of 20 mol% of both Ag₂O as the catalyst and an oxidant over 24 hours leads to the formation of the desired product, (E)-2-(trifluoromethyl)-3-cyclohexylacrylaldehyde. unipv.it This reaction proceeds with high regioselectivity, with the CF₃ radical adding to the central carbon of the allene. The subsequent oxidation of the resulting radical intermediate affords the α-trifluoromethylated enone. lookchem.com The synthetic protocol has been shown to be effective, providing the aliphatic α-trifluoromethylated cyclohexyl acrolein in a 56% yield. lookchem.comunipv.it
Table 1: Oxidative Trifluoromethylation of this compound
| Substrate | Reagents | Catalyst | Solvent | Product | Yield (%) |
|---|---|---|---|---|---|
| This compound | CF₃SO₂Na (3 equiv.), Oxidant (20 mol%) | Ag₂O (20 mol%) | DMF | (E)-2-(trifluoromethyl)-3-cyclohexylacrylaldehyde | 56 |
Regioselective Formation of Functionalized Allyl Selenides
Functionalized allyl selenides are versatile intermediates in organic synthesis, participating in a variety of transformations. A highly regio- and stereoselective method for their synthesis has been achieved through the palladium-catalyzed selenoacylation of allenes with selenol esters. nih.gov
This transformation, when applied to allenes such as this compound, results in the addition of an acyl group and a phenylseleno (SePh) group across the allene moiety. The reaction exhibits excellent regioselectivity, consistently yielding functionalized allyl selenides where the acyl group is attached to the inner (central) carbon of the original allene system, and the phenylseleno group is bonded to the terminal carbon. nih.gov
The palladium catalyst is crucial for controlling the outcome of the reaction, which proceeds in high yields. nih.gov While specific yields for every substrate are detailed in the primary literature, the general applicability of the method to various allenes, including alkyl-substituted ones like this compound, highlights its synthetic utility. The proposed mechanism involves a palladium-catalyzed regio- and stereoselective addition of the selenol ester to the allene. nih.gov This method provides a reliable entry to complex allyl selenides that can serve as precursors for further synthetic manipulations.
Table 2: Palladium-Catalyzed Regioselective Selenoacylation of this compound
| Substrate | Reagent | Catalyst | Product Structure | Regioselectivity |
|---|---|---|---|---|
| This compound | Selenol Ester (e.g., Se-phenyl benzenecarboselenoate) | Palladium Complex | A functionalized allyl selenide (B1212193) with the acyl group on the internal carbon and the SePh group on the terminal carbon. | High (Acyl on internal C, SePh on terminal C) |
Broader Implications and Future Directions in Allene Chemistry
Rational Design of Next-Generation Catalytic Reactions for Allene (B1206475) Substrates
The rational design of new catalysts is paramount for unlocking the full potential of allene substrates in chemical synthesis. nih.govnih.gov This approach moves beyond trial-and-error discovery, employing a deep understanding of reaction mechanisms and catalyst-substrate interactions to create more efficient and selective systems. nih.govnih.gov A key strategy involves the directed evolution of protein catalysts, or enzymes, which can be tailored for specific transformations. nih.gov
In the context of non-enzymatic catalysis, designing catalysts often involves modifying ligands to fine-tune the steric and electronic properties of the metal center. nih.gov For instance, in iron-catalyzed allylic C-H functionalization, the development of a new family of cationic iron dicarbonyl complexes was guided by ligand modification. nih.gov Initial catalysts showed promise but were limited in scope. By systematically altering the cyclopentadienyl (B1206354) ligand, researchers developed catalysts with improved efficiency for the functionalization of simple olefins. nih.gov This highlights a design principle where ligand modification directly impacts catalyst performance.
Another frontier is the development of photocatalysts for controlled polymerization, where rational design helps to create systems with specific, application-driven features. nih.gov These strategies aim to address challenges like reducing catalyst loading and enabling oxygen-tolerant polymerizations. nih.gov The overarching goal is to establish clear structure-property-performance relationships, allowing for the predictable tuning of a catalyst for a desired transformation involving substrates like allenes. nih.gov
Addressing Selectivity Challenges in Reactions Involving Cumulated π-Systems
The cumulated π-system of allenes presents a significant hurdle in controlling selectivity during chemical reactions. rsc.org The presence of multiple reactive sites often leads to a mixture of products, making it difficult to isolate the desired isomer. beilstein-journals.orgchemrxiv.org Key challenges include controlling regioselectivity (where the reaction occurs), stereoselectivity (the 3D arrangement of atoms), and chemoselectivity (which functional group reacts). rsc.orgbeilstein-journals.org
For example, in the functionalization of internal allenes, several competitive pathways can lead to issues with chemo-, regio-, diastereo-, and cis/trans (Z/E) stereoselectivity. chemrxiv.org This complexity is why much of the existing research has focused on the less complicated terminal allenes. chemrxiv.org The substituents on the allene itself play a crucial role; electron-donating or withdrawing groups can direct an electrophilic attack to a specific carbon, thereby influencing the regioselectivity of the reaction. numberanalytics.com
Recent advancements have shown that strategic catalyst and ligand selection can overcome these challenges. In a nickel-catalyzed hydrosilylation of 1,1-disubstituted allenes, stereoselectivity was precisely controlled by the choice of ligand. rsc.orgrsc.org The use of phenyl dibenzophosphole as a ligand favored the formation of (Z)-allylsilanes, while tricyclohexylphosphine (B42057) led to the (E)-allylsilanes. rsc.orgrsc.org This demonstrates that subtle changes in the ligand can have a profound impact on the reaction's outcome by leveraging steric effects and non-covalent interactions. rsc.orgrsc.org Similarly, in copper-catalyzed reactions, the choice of ligand and reaction conditions can dictate the regioselective outcome of hydrocyanation and other addition reactions. beilstein-journals.org
Exploration of Earth-Abundant and Sustainable Catalysts
The reliance on precious metals like palladium, rhodium, and gold in catalysis is a significant concern due to their high cost and low abundance. nih.govrsc.org Consequently, a major thrust in modern chemistry is the exploration of catalysts based on earth-abundant metals such as iron, copper, and nickel. nih.govnih.gov These metals offer a more sustainable and economical alternative for a wide range of chemical transformations, including those involving allenes. nih.govnih.gov
Iron, being the most abundant transition metal, is a particularly attractive option. nih.gov Researchers have successfully developed iron catalysts for the allylic C-H functionalization of simple olefins, a reaction type that is also relevant to allene chemistry. nih.gov This was achieved by designing specific cationic iron dicarbonyl complexes that could activate the C-H bonds adjacent to a double bond. nih.gov
Copper and nickel have also emerged as powerful catalysts for various radical transformations in allene synthesis. nih.gov These non-precious metals have proven effective in reactions like radical 1,4-addition to 1,3-enynes and the functionalization of allenyl C-H bonds. nih.gov For example, copper catalysts have been used for the selective cyano-functionalization of allenes. rsc.org Furthermore, nickel catalysis has been instrumental in developing stereocontrolled hydrosilylation reactions of allenes, offering a cost-effective method for producing valuable organosilicon compounds. rsc.orgrsc.org The success of these systems demonstrates the viability of earth-abundant metals in achieving high levels of selectivity and efficiency, paving the way for more sustainable chemical manufacturing. nih.govrsc.orgrsc.org
Principles of Green Chemistry in Allene Transformations
The principles of green chemistry are increasingly being integrated into the design of synthetic routes for allene transformations to enhance sustainability. These principles focus on minimizing waste, reducing energy consumption, and using less hazardous materials. Key strategies include improving atom economy, utilizing renewable resources, and employing environmentally benign solvents.
A prime example of green chemistry in action is the development of catalytic reactions that proceed with high atom economy, meaning that most of the atoms from the reactants are incorporated into the final product. rsc.org Allene hydrosilylation, for instance, is a highly atom-economical reaction that provides access to valuable organosilicon compounds. rsc.org
The use of sustainable catalysts, as discussed in the previous section, is another core tenet of green chemistry. Replacing precious metals with earth-abundant alternatives like iron and copper reduces the environmental impact and cost associated with catalyst sourcing and disposal. nih.gov
Furthermore, the choice of solvent and energy source is critical. Research into visible-light-driven photocatalysis for allene synthesis represents a significant step forward. nih.gov This approach utilizes light as a renewable energy source to drive chemical reactions, often under mild conditions. nih.gov Additionally, efforts are being made to replace traditional organic solvents with more sustainable options. For example, some nickel-catalyzed semi-hydrogenation reactions have been developed to use water as a hydrogen source, which is a significant advancement in green chemistry. rsc.org The rational design of enzymes, such as cyclohexanone (B45756) dehydrogenase for the desaturation of cyclic ketones, also aligns with green chemistry principles by offering highly selective transformations under mild, aqueous conditions. rsc.org
Synergistic Integration of Computational and Experimental Approaches in Reaction Design
The combination of computational modeling and experimental work has become a powerful strategy for designing and understanding complex chemical reactions, including those involving allenes. nih.govnsf.govrsc.org This synergistic approach allows chemists to predict reaction outcomes, elucidate mechanisms, and rationally design more effective catalysts, thereby accelerating the pace of discovery. nsf.govumich.edu
Density Functional Theory (DFT) calculations are a particularly valuable tool. They can be used to model the structures of reactants, intermediates, and transition states, providing insights into the factors that control selectivity. umich.edunsf.gov For instance, in a copper-catalyzed trifunctionalization of cyclohexylallene, DFT calculations were employed to understand the origins of the observed regio-, chemo-, and diastereoselectivity. umich.edunsf.gov The calculations revealed the different energy barriers for various reaction pathways, explaining why one product is formed preferentially over others. umich.edunsf.gov This detailed mechanistic understanding is crucial for the rational design of next-generation catalysts. umich.edu
This integrated approach has also been successfully applied to the development of enantioselective reactions. In the case of the allenic Pauson-Khand reaction, a combined experimental and computational strategy was used to develop a rhodium catalyst that could produce a single enantiomer of the product from a racemic starting material. nih.govnsf.gov DFT calculations helped to rationalize the enantioselectivity based on ligand-substrate steric interactions and distortion energies in the computed transition states. nih.govnsf.gov Similarly, studies on the Diels-Alder reactions of strained azacyclic allenes have shown that DFT computations can accurately predict the diastereoselectivities observed in experiments. escholarship.org
The following table showcases examples of how computational methods have been integrated with experimental studies to elucidate reaction mechanisms and guide catalyst design in allene chemistry.
| Reaction Type | Allene Substrate | Catalyst System | Computational Method | Key Insights Gained |
| Trifunctionalization | This compound | Copper(I) with NHC ligand | DFT | Elucidation of the reaction pathway and origins of regio-, chemo-, and diastereoselectivity. umich.edunsf.gov |
| Allenic Pauson-Khand | Allenyl Acetates | Rhodium(I) with (S)-MonoPhos-alkene ligand | DFT | Rationalization of enantioselectivity through ligand-substrate interactions and transition state analysis. nih.govnsf.gov |
| Diels-Alder Cycloaddition | Azacyclic Allenes | N/A (in situ generation) | DFT (ωB97XD) | Prediction of diastereoselectivity through analysis of concerted asynchronous endo transition states. escholarship.org |
| C(sp)-H Functionalization | General Allenes | Cobalt-based HER catalyst | DFT | Rationalization of observed regioselectivity in electrochemical functionalization. researchgate.net |
| Coupling of Benzotriazoles and Allenes | This compound | Rhodium(I) with DPEPhos ligand | DFT | Investigation of substrate inhibition and the role of cationic vs. neutral catalytic species. acs.org |
Development of Advanced Spectroscopic and Analytical Methodologies for Complex Allene Studies
Advancements in spectroscopic and analytical techniques are crucial for studying the complex structures and reactive intermediates involved in allene chemistry. These methods provide essential data for understanding reaction mechanisms, characterizing new compounds, and ensuring the purity and structure of synthesized molecules.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique. Advanced NMR experiments can help to elucidate the connectivity and stereochemistry of complex allene-containing products. In a study on the rhodium-catalyzed coupling of benzotriazoles and allenes, including this compound, NMR was used to probe substrate coordination and identify catalyst deactivation pathways. acs.org
X-ray crystallography provides definitive structural information. For example, the crystal structure of a catalytic variant of cyclohexanone dehydrogenase in a complex with its natural substrate, cyclohexanone, revealed key interactions in the active site. rsc.org This information was then used to guide the rational design of improved enzyme variants. rsc.org
Mass spectrometry is another indispensable tool for identifying reaction products and intermediates. It provides accurate mass measurements, which help to confirm the elemental composition of newly synthesized molecules.
In addition to these standard techniques, in situ spectroscopic methods are becoming increasingly important. These techniques allow researchers to monitor reactions as they happen, providing real-time information about the formation and consumption of intermediates. This is particularly valuable for studying short-lived or highly reactive species that are common in catalytic cycles involving allenes. The combination of these advanced analytical methodologies provides a comprehensive picture of allene transformations, from initial substrate binding to final product formation.
Q & A
Q. How can researchers accurately characterize cyclohexylallene in laboratory settings?
this compound (C₉H₁₄) requires multi-method characterization to confirm structural integrity and purity. Key techniques include:
- Spectroscopic Analysis : NMR (¹H and ¹³C) to identify alkene protons (δ 4.5–6.0 ppm) and cyclohexyl carbons. IR spectroscopy to detect allene C=C stretching (~1950 cm⁻¹) .
- Chromatography : GC-MS for purity assessment and retention time comparison with standards.
- Physical Properties : Measure refractive index (n²⁰/D: 1.483), density (0.839 g/mL at 25°C), and boiling point (56–57°C at 15 mmHg) .
- Safety Protocols : Use flame-resistant equipment due to its flammable nature (Flash point: 37.8°C) and store under inert conditions .
Table 1: Key Physical Properties of this compound
| Property | Value |
|---|---|
| Boiling Point | 56–57°C (15 mmHg) |
| Density | 0.839 g/mL at 25°C |
| Refractive Index (n²⁰/D) | 1.483 |
| Flash Point | 37.8°C (closed cup) |
Q. What experimental precautions are critical when handling this compound?
- Ventilation : Use fume hoods to avoid inhalation of vapors.
- Cooling Systems : Employ ice-water baths during exothermic reactions to control volatility (boiling point <60°C under reduced pressure) .
- Personal Protective Equipment (PPE) : Flame-resistant lab coats, gloves, and safety goggles.
Q. How should researchers design a reproducible synthesis protocol for this compound?
- Stepwise Documentation : Detail reaction conditions (temperature, solvent, catalyst), purification steps (distillation, column chromatography), and characterization data .
- Batch Consistency : Include lot/batch numbers and cross-reference with Certificates of Analysis (COA) for purity validation .
Advanced Research Questions
Q. What computational strategies can elucidate the electronic and steric effects of this compound in catalytic reactions?
- Density Functional Theory (DFT) : Model transition states to predict regioselectivity in cycloaddition reactions.
- Molecular Dynamics : Simulate solvent effects on reaction kinetics. Pair computational data with experimental NMR shifts to validate intermediates .
Q. How can contradictory data on this compound’s reactivity in Diels-Alder reactions be resolved?
- Systematic Review : Compare reaction conditions (e.g., solvent polarity, temperature) across studies to identify variables causing discrepancies .
- Controlled Replication : Reproduce key experiments using standardized protocols (e.g., anhydrous solvents, inert atmospheres) to isolate confounding factors .
Q. What methodologies address the challenge of quantifying trace impurities in this compound samples?
- High-Resolution Mass Spectrometry (HRMS) : Detect low-abundance byproducts (<1% purity threshold).
- Chiral Chromatography : Resolve enantiomeric impurities if asymmetric synthesis is attempted .
Q. How can researchers leverage this compound’s unique structure to develop novel polymer precursors?
- Mechanistic Studies : Investigate radical polymerization initiation via allene’s conjugated double bonds.
- Kinetic Monitoring : Use in-situ FTIR to track cross-linking efficiency under varying initiator concentrations .
Methodological Frameworks
Q. What ethical and safety considerations are paramount in this compound research?
- Ethical Data Reporting : Disclose all hazards (e.g., aquatic toxicity: WGK 3) in publications .
- Institutional Approval : Obtain clearance for studies involving human/animal subjects if derivatives are tested .
Q. How can meta-analyses improve the interpretation of this compound’s thermodynamic data?
Q. What strategies ensure rigorous peer review of this compound-related manuscripts?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
